molecular formula C13H24ClN7O8P2 B1676834 MRS2279 diammonium

MRS2279 diammonium

Numéro de catalogue: B1676834
Poids moléculaire: 503.77 g/mol
Clé InChI: MLPKPDFUVMQAOX-KOVKCLEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRS2279 is a selective and competitive antagonist of the P2Y1 receptor (Ki = 2.5 nM;  IC50 = 51.6 nM). MRS2279 potently inhibits ADP-induced aggregation of human blood platelets in vitro (pKB = 8.05).

Propriétés

IUPAC Name

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKPDFUVMQAOX-KOVKCLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN7O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MRS2279 Diammonium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its discovery, chemical synthesis, and pharmacological properties. It includes a compilation of its binding and functional activity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the study of P2Y1 receptor antagonism and its therapeutic potential.

Discovery and Chemical Identity

MRS2279 was developed as a selective, high-affinity, non-nucleotide antagonist for the P2Y1 receptor.[1] Its discovery stemmed from research focused on modifying adenosine bisphosphate analogues to enhance their affinity and selectivity for the P2Y1 receptor.[2][3] The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility and stability compared to the free acid form.[2]

Chemical Name: (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt.[4]

Molecular Formula: C₁₃H₁₈ClN₅O₈P₂·2NH₃[4]

Molecular Weight: 503.78 g/mol [4]

Synthesis of MRS2279

The synthesis of MRS2279 involves a multi-step process, with a key strategy being the coupling of a purine base with a modified carbocyclic ring system that mimics the ribose moiety of endogenous nucleotides.[1][5] A detailed synthesis of a precursor for [³H]MRS2279 has been described, which provides a clear pathway for the synthesis of the non-radiolabeled compound.[1]

The general synthetic approach involves:

  • Preparation of the Bicyclic Ring System: Synthesis of the bicyclo[3.1.0]hexane methanol precursor.

  • Coupling with the Purine Base: Coupling of the bicyclic system with 2,6-dichloropurine using a standard procedure like the Mitsunobu reaction.[1]

  • Phosphorylation: Introduction of the phosphate groups to the hydroxyl functionalities on the bicyclic ring.

  • Functionalization of the Purine Ring: Conversion of the 6-chloro group to an N-methylamino group by reaction with methylamine.[1]

  • Purification and Salt Formation: Purification of the final compound by chromatography and subsequent formation of the diammonium salt.

Pharmacological Data

MRS2279 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological activity has been characterized in various in vitro assays. The following table summarizes the key quantitative data for MRS2279.

ParameterSpeciesCell/Tissue TypeValueReference(s)
Ki HumanRecombinant P2Y12.5 nM[2]
IC50 HumanRecombinant P2Y151.6 nM[2]
pKB HumanPlatelets (ADP-induced aggregation)8.05[2][4]
pKb TurkeyErythrocyte membranes (2-MeSADP-stimulated inositol phosphate formation)7.75[2]
pKb Human1321N1 astrocytoma cells8.10[2]
Selectivity HumanRecombinant P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 receptorsNo effect[2][4][6]

Signaling Pathway and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration. MRS2279 acts as a competitive antagonist, blocking ADP from binding to the receptor and thereby inhibiting this signaling pathway.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R MRS2279 MRS2279 MRS2279->P2Y1R Inhibition Gq_alpha Gαq P2Y1R->Gq_alpha Activates PLC PLCβ Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2279.
Experimental Workflow for Characterization

The characterization of a P2Y1 receptor antagonist like MRS2279 typically follows a standardized workflow to determine its potency, selectivity, and functional effects. This workflow often includes radioligand binding assays, functional assays measuring downstream signaling, and cell-based assays relevant to the receptor's physiological role.

Experimental_Workflow Start Start: Compound Synthesis (MRS2279) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 Inositol Phosphate Accumulation Assay (Determine IC50/pKb) Start->Functional_Assay_1 Functional_Assay_2 ADP-Induced Platelet Aggregation Assay (Determine pKB) Start->Functional_Assay_2 Selectivity_Screen Selectivity Screening (vs. other P2Y receptors) Start->Selectivity_Screen Data_Analysis Data Analysis and Characterization Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Selectivity_Screen->Data_Analysis End End: Characterized P2Y1 Antagonist Data_Analysis->End

Workflow for the Characterization of a P2Y1 Antagonist.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing [³H]MRS2279 binding to membranes expressing the P2Y1 receptor.[1][6]

Objective: To determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[1][6]

  • [³H]MRS2279 (radiolabeled antagonist).[1]

  • Unlabeled MRS2279 (competitor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[7]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled MRS2279 (e.g., 10 µM, for non-specific binding).

    • 50 µL of varying concentrations of unlabeled MRS2279 (for competition curve).

    • 50 µL of [³H]MRS2279 at a final concentration close to its Kd (e.g., 5-10 nM).[6]

    • 50 µL of membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ADP-Induced Platelet Aggregation Assay

This protocol is a standard method to assess the functional antagonism of MRS2279 on platelet function.

Objective: To determine the functional potency (pKB) of MRS2279 in inhibiting ADP-induced aggregation of human platelets.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) stock solution.

  • MRS2279 stock solution.

  • Saline.

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[8]

    • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay Procedure:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add 50 µL of either saline (control) or varying concentrations of MRS2279 to the cuvette.

    • Incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Measure the maximum aggregation percentage for each concentration of MRS2279.

    • Construct a concentration-response curve for MRS2279's inhibition of ADP-induced aggregation.

    • Calculate the pKB value from the Schild plot analysis of the data.

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to block the P2Y1 receptor-mediated production of inositol phosphates, a key second messenger in the Gq signaling pathway.[2]

Objective: To quantify the inhibitory effect of MRS2279 on agonist-stimulated inositol phosphate (IP) accumulation in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • myo-[³H]inositol.

  • Agonist (e.g., 2-MeSADP).

  • MRS2279.

  • Lithium chloride (LiCl) solution (to inhibit IP degradation).

  • Perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling:

    • Plate cells in 24-well plates and grow to near confluence.

    • Label the cells by incubating overnight in inositol-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL).

  • Assay:

    • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatases.[9]

    • Add varying concentrations of MRS2279 and incubate for a further 15-30 minutes.

    • Stimulate the cells with a submaximal concentration of the agonist (e.g., 2-MeSADP) for 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold PCA or TCA.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts.

  • Quantification of Inositol Phosphates:

    • Separate the total inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).

    • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of agonist-stimulated IP accumulation at each concentration of MRS2279.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y1 receptor. Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor, particularly in areas such as thrombosis, inflammation, and neurotransmission. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize MRS2279 in their studies and for those involved in the development of novel P2Y1 receptor-targeted therapeutics.

References

MRS2279 Diammonium: A Technical Guide to its P2Y1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the P2Y1 receptor selectivity of MRS2279 diammonium, a potent and selective antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important pharmacological tool.

Core Compound Profile

MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[1][2][3] The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility and stability compared to the free acid form. At equivalent molar concentrations, both forms exhibit comparable biological activity.[4][5]

Quantitative Selectivity Profile

The selectivity of MRS2279 for the P2Y1 receptor has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and inhibitory activity.

Table 1: Binding Affinity and Inhibitory Constants for MRS2279 at the P2Y1 Receptor

ParameterValueCell/Tissue SystemReference
Ki 2.5 nM-[1][2][3][4][5]
Ki 13 nMP2Y1-R expressing Sf9 cell membranes[6][7]
IC50 51.6 nM-[1][2][3][4][5]
pKB 8.05Human blood platelets (ADP-induced aggregation)[1][2][3][4][5]
pKb 7.75Turkey erythrocyte membranes (2-MeSADP-stimulated inositol phosphate formation)[4][5]
pKb 8.101321N1 human astrocytoma cells[4][5]
Kd 8 nMP2Y1-R expressed in Sf9 membranes[6][7]
Kd 4–8 nMCHO or 1321N1 human astrocytoma cells stably expressing human P2Y1-R[6][7]
Kd 16 nMOut-dated human platelets and rat brain membranes[6][7]

Table 2: Selectivity of MRS2279 Against Other P2Y Receptor Subtypes

P2Y Receptor SubtypeActivity of MRS2279Reference
P2Y2 No effect on activation by cognate agonists[1][3][4][5]
P2Y4 No effect on activation by cognate agonists[1][3][4][5]
P2Y6 No effect on activation by cognate agonists[1][3][4][5]
P2Y11 No effect on activation by cognate agonists[1][3][4][5]
P2Y12 Fails to block nucleotide signaling; No ability to block ADP action through the Gi/adenylyl cyclase linked pathway[1][3][4][5]

Signaling Pathway and Mechanism of Action

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq class of G proteins.[4][8] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in many cellular responses, including platelet aggregation.[8]

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor. By occupying the binding site, MRS2279 prevents ADP from binding and initiating the downstream signaling cascade, thereby inhibiting P2Y1-mediated cellular responses.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2279 MRS2279 MRS2279->P2Y1 Binds & Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Triggers

Caption: P2Y1 Receptor Signaling Pathway and MRS2279 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the P2Y1 receptor selectivity of MRS2279 are provided below.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and the ability of a test compound (e.g., MRS2279) to displace it.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from P2Y1-expressing Sf9 cells) B Incubate Membranes with Radioligand (e.g., [³H]MRS2279) and varying concentrations of MRS2279 A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis (Determine Ki or IC50 values) D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a system expressing the human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).[6][7]

  • Incubation: In a 96-well plate, combine the cell membranes (5-20 µg of protein) with a constant concentration of a suitable radioligand (e.g., [³H]MRS2279).[2] Add varying concentrations of unlabeled MRS2279. For determination of non-specific binding, include a high concentration of a known P2Y1 antagonist.[2]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[2]

  • Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of MRS2279 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Calcium_Mobilization_Workflow A Seed Cells Expressing P2Y1 Receptor in a microplate B Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Pre-incubate Cells with varying concentrations of MRS2279 B->C D Stimulate Cells with a P2Y1 Agonist (e.g., ADP or 2-MeSADP) C->D E Measure Fluorescence Changes (Real-time kinetic reading) D->E F Data Analysis (Determine IC50 values) E->F

Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the P2Y1 receptor in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for approximately 60 minutes at 37°C.[2]

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.[2]

  • Antagonist Incubation: Add varying concentrations of MRS2279 to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[2]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80). Immediately begin recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of MRS2279 by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the MRS2279 concentration to calculate the IC50 value.

Platelet Aggregation Assay

This assay assesses the functional consequence of P2Y1 receptor antagonism by measuring the inhibition of ADP-induced platelet aggregation.

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) or Washed Platelets B Pre-incubate Platelet Suspension with varying concentrations of MRS2279 A->B C Induce Aggregation with ADP B->C D Monitor Changes in Light Transmittance (Aggregometry) C->D E Data Analysis (Determine IC50 values) D->E

Caption: Experimental Workflow for Platelet Aggregation Assay.

Protocol:

  • Platelet Preparation: Obtain fresh whole blood from healthy donors and prepare platelet-rich plasma (PRP) by centrifugation. Alternatively, washed platelets can be prepared to remove other plasma components.

  • Incubation: Place a sample of the platelet suspension in an aggregometer cuvette at 37°C with constant stirring. Add varying concentrations of MRS2279 and incubate for a short period.

  • Aggregation Induction: Add a fixed concentration of ADP to induce platelet aggregation.

  • Measurement: Monitor platelet aggregation by measuring the change in light transmittance through the platelet suspension over time using an aggregometer. As platelets aggregate, the suspension becomes clearer, and light transmittance increases.

  • Data Analysis: The extent of inhibition of aggregation is determined by comparing the aggregation response in the presence of MRS2279 to the control response with ADP alone. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the MRS2279 concentration.

Conclusion

This compound is a highly selective and potent competitive antagonist of the P2Y1 receptor. Its well-characterized pharmacological profile, supported by robust quantitative data and detailed experimental protocols, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the P2Y1 receptor. The information and methodologies presented in this guide are intended to facilitate the effective use of MRS2279 in a variety of research and drug development applications.

References

The Biological Activity of MRS2279 Diammonium on Platelets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor, on human platelets. MRS2279 serves as a critical tool for investigating the role of the P2Y1 receptor in platelet function and holds potential as a lead compound for the development of novel antiplatelet therapies. This document details the mechanism of action of MRS2279, its effects on platelet physiology, comprehensive experimental protocols for its characterization, and a summary of its quantitative biological data.

Introduction

Platelet activation and aggregation are key events in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a crucial platelet agonist that acts through two G protein-coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates ADP-induced platelet shape change and initial, reversible aggregation through the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1][2] The P2Y12 receptor, coupled to Gi, is responsible for sustained platelet aggregation and is the target of widely used antiplatelet drugs like clopidogrel.[3]

MRS2279 is a selective, high-affinity antagonist of the P2Y1 receptor.[4] Its ability to competitively inhibit the actions of ADP at this receptor makes it an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 signaling pathway in platelet biology.[4] Furthermore, studies have indicated that MRS2279 also acts as an inverse agonist, capable of reducing the basal, constitutive activity of the P2Y1 receptor.[5] This guide provides a comprehensive resource for researchers working with MRS2279, detailing its biological effects and the methodologies used to study them.

Mechanism of Action

MRS2279 exerts its effects on platelets primarily through its interaction with the P2Y1 receptor.

  • Selective P2Y1 Receptor Antagonism: MRS2279 is a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP and prevents its action.[4] This selectivity is crucial, as it does not significantly interact with the P2Y12 receptor, allowing for the specific investigation of P2Y1-mediated signaling.[6]

  • Inhibition of Gq-PLC Signaling: The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's calcium store), leading to the release of Ca2+ into the cytoplasm. This increase in intracellular calcium is a critical signal for platelet shape change and the initial phase of aggregation.[1][2] MRS2279 blocks this entire cascade by preventing the initial activation of the P2Y1 receptor.

  • Inverse Agonism: Recent studies have shown that the P2Y1 receptor exhibits constitutive (basal) activity even in the absence of an agonist.[5][7] MRS2279 has been demonstrated to act as an inverse agonist, meaning it can inhibit this basal Gq signaling, leading to a reduction in baseline intracellular calcium levels and platelet reactivity.[5][7]

Quantitative Data

The biological activity of MRS2279 has been quantified in various in vitro assays. The following tables summarize the key potency and affinity values reported in the literature.

ParameterValueAssay SystemReference
Ki 2.5 nMRadioligand binding assay with [3H]MRS2279 in membranes from 1321N1 astrocytoma cells expressing the human P2Y1 receptor.[4]
IC50 51.6 nMInhibition of ADP-induced platelet aggregation.[4]
pKB 8.10Schild analysis of the antagonism of ADP-induced platelet aggregation.[8]

Table 1: In vitro potency and affinity of MRS2279 at the human P2Y1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of MRS2279 on platelets.

Preparation of Washed Human Platelets

This protocol describes the isolation of human platelets from whole blood, a crucial first step for many in vitro platelet function assays.

Materials:

  • Human whole blood collected into 3.2% or 3.8% sodium citrate.

  • Acid-Citrate-Dextrose (ACD) solution (e.g., 85 mM sodium citrate, 71 mM citric acid, 111 mM glucose).

  • Prostaglandin E1 (PGE1) stock solution (e.g., 1 mM in ethanol).

  • Apyrase (e.g., Grade VII from potato).

  • Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.6 mM glucose, pH 7.4).

Procedure:

  • Collect human whole blood by venipuncture into tubes containing sodium citrate anticoagulant.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully aspirate the PRP and transfer it to a new centrifuge tube.

  • Add ACD solution to the PRP at a 1:7 ratio (ACD:PRP) to acidify the plasma and prevent platelet activation during subsequent steps.

  • Add PGE1 to a final concentration of 1 µM to further inhibit platelet activation.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1 and apyrase (e.g., 2 units/mL) to degrade any residual ADP.

  • Repeat the centrifugation and resuspension steps twice more with Tyrode's buffer alone to wash the platelets.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (typically 2-3 x 10^8 platelets/mL for aggregation studies).

  • Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by monitoring changes in light transmission through a platelet suspension.

Materials:

  • Washed human platelets (prepared as in 4.1).

  • Platelet aggregometer.

  • Aggregometer cuvettes with stir bars.

  • ADP stock solution.

  • This compound stock solution.

  • Tyrode's buffer.

Procedure:

  • Pre-warm the washed platelet suspension and all reagents to 37°C.

  • Calibrate the aggregometer using a cuvette containing Tyrode's buffer (for 100% transmission) and a cuvette with the washed platelet suspension (for 0% transmission).

  • Pipette the washed platelet suspension into aggregometer cuvettes containing a stir bar.

  • To test the inhibitory effect of MRS2279, add the desired concentration of the antagonist to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

  • Record the change in light transmission over time (typically 5-10 minutes).

  • The percentage of aggregation is calculated relative to the 0% and 100% transmission set points.

  • To determine the IC50 value of MRS2279, perform a dose-response curve with varying concentrations of the antagonist.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to platelet agonists.

Materials:

  • Washed human platelets.

  • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

  • Pluronic F-127.

  • ADP stock solution.

  • This compound stock solution.

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Incubate washed platelets with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells.

  • Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.

  • Resuspend the Fura-2-loaded platelets in Tyrode's buffer.

  • Place the platelet suspension in a cuvette or on a coverslip for measurement.

  • To assess the effect of MRS2279, pre-incubate the Fura-2-loaded platelets with the desired concentration of the antagonist.

  • Measure the baseline fluorescence ratio by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add ADP to stimulate the platelets and record the change in the fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [3H]MRS2279.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • [3H]MRS2279.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, add a constant amount of cell membranes, a fixed concentration of [3H]MRS2279 (typically near its Kd value), and varying concentrations of unlabeled MRS2279.

  • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki value for MRS2279 is calculated from the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (Ca2+ Store) IP3->DTS Stimulates Ca2+ release Ca2 Intracellular Ca2+ Increase DTS->Ca2 ShapeChange Platelet Shape Change Ca2->ShapeChange Aggregation Initial Aggregation Ca2->Aggregation

P2Y1 Receptor Signaling Pathway in Platelets.

Experimental Workflows

Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Light Transmission Aggregometry Blood Whole Blood (Sodium Citrate) PRP Centrifuge (200g, 20min) Platelet-Rich Plasma (PRP) Blood->PRP Wash Wash with Tyrode's Buffer + PGE1 + Apyrase PRP->Wash Washed_Platelets Washed Platelets (2-3 x 10^8/mL) Wash->Washed_Platelets Calibrate Calibrate Aggregometer (Buffer & Washed Platelets) Washed_Platelets->Calibrate Incubate Incubate Platelets +/- MRS2279 (37°C) Calibrate->Incubate Stimulate Add ADP to initiate aggregation Incubate->Stimulate Record Record Light Transmission Stimulate->Record

Workflow for Platelet Aggregation Assay.

Calcium_Mobilization_Workflow cluster_loading Fura-2 Loading cluster_measurement Calcium Measurement Washed_Platelets_Ca Washed Platelets Load Incubate with Fura-2 AM (37°C, 30-60 min) Washed_Platelets_Ca->Load Wash_Dye Wash to remove extracellular dye Load->Wash_Dye Fura_Platelets Fura-2 Loaded Platelets Wash_Dye->Fura_Platelets Baseline Measure Baseline Fluorescence Ratio (Ex: 340/380nm, Em: 510nm) Fura_Platelets->Baseline Preincubate Pre-incubate +/- MRS2279 Baseline->Preincubate Stimulate_Ca Add ADP Preincubate->Stimulate_Ca Record_Ca Record Fluorescence Ratio Change Stimulate_Ca->Record_Ca

Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a powerful and selective tool for the study of P2Y1 receptor function in platelets. Its ability to competitively antagonize ADP-induced signaling and to act as an inverse agonist provides researchers with a means to specifically probe the P2Y1-mediated pathways of platelet activation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the design and interpretation of studies aimed at further elucidating the role of the P2Y1 receptor in health and disease, and for the development of next-generation antiplatelet agents.

References

MRS2279 Diammonium: A Technical Guide to its Role in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, pharmacological properties, and its critical role as a research tool in the elucidation of purinergic signaling pathways. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to support researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to MRS2279 and the P2Y1 Receptor

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and hemostasis.[1] The P2Y family of G protein-coupled receptors (GPCRs) are key players in this system, with the P2Y1 receptor being a primary target for adenosine diphosphate (ADP).[2][3] The P2Y1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[2][3][4] This signaling cascade is integral to processes such as platelet aggregation and smooth muscle contraction.[5][6]

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a highly selective and potent competitive antagonist of the P2Y1 receptor.[7][8][9][10] Its development has provided researchers with a crucial pharmacological tool to dissect the specific functions of the P2Y1 receptor, distinguishing its roles from those of other P2Y receptor subtypes, particularly the P2Y12 receptor, which is also activated by ADP but couples to Gi proteins.[3] The diammonium salt form of MRS2279 offers enhanced water solubility and stability, facilitating its use in a variety of experimental settings.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MRS2279, providing a comparative overview of its binding affinity, potency, and selectivity.

Table 1: Binding Affinity of MRS2279 for the P2Y1 Receptor

ParameterValueCell/Tissue SystemReference
Ki2.5 nMNot specified[4][7][9][10][12]
Ki13 nMSf9 cells expressing human P2Y1-R[7][13]
IC5051.6 nMNot specified[4][7][9][10][12]
Kd8 nMSf9 cells expressing human P2Y1-R[7][13]
Kd4-8 nMCHO or 1321N1 cells expressing human P2Y1-R[7]
Kd16 nMHuman platelets[7]

Table 2: Functional Antagonism of MRS2279 at the P2Y1 Receptor

ParameterValueAssayReference
pKB8.05ADP-induced platelet aggregation[4][9][10][12]
pKB7.752-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes)[11]
pKB8.10Antagonism at human P2Y1 receptor (1321N1 human astrocytoma cells)[11]
IC5017.8 nMInhibition of inhibitory junction potentials (rat colon)[14]

Table 3: Selectivity Profile of MRS2279

Receptor SubtypeActivityReference
P2Y2No effect[4][9][10][11]
P2Y4No effect[4][9][10][11]
P2Y6No effect[4][9][10][11]
P2Y11No effect[4][9][10][11]
P2Y12No effect on ADP-induced inhibition of adenylyl cyclase[11]

Signaling Pathways and Mechanism of Action

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor and preventing its activation by the endogenous agonist ADP. This blockade inhibits the Gq-mediated signaling cascade.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change, Aggregation) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2279.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MRS2279.

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a method to determine the binding affinity of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [3H]MRS2279.[7][13]

Radioligand_Binding_Assay_Workflow prep Prepare Membranes (e.g., from Sf9 cells expressing P2Y1-R) incubation Incubate Membranes with [³H]MRS2279 (varying concentrations) and unlabeled MRS2279 (for non-specific binding) prep->incubation separation Separate Bound and Free Ligand (e.g., rapid filtration through glass fiber filters) incubation->separation quantification Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard plot or non-linear regression to determine Kd and Bmax) quantification->analysis

Caption: Workflow for a radioligand binding assay to characterize MRS2279.

Methodology:

  • Membrane Preparation:

    • Culture Sf9 insect cells infected with a recombinant baculovirus encoding the human P2Y1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 5-10 µg) to each well.

    • For total binding, add increasing concentrations of [3H]MRS2279.

    • For non-specific binding, add increasing concentrations of [3H]MRS2279 in the presence of a high concentration of unlabeled MRS2279 (e.g., 10 µM).

    • Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to inhibit agonist-induced production of inositol phosphates, a downstream marker of P2Y1 receptor activation.[11][15]

Methodology:

  • Cell Culture and Labeling:

    • Culture cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate media.

    • Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.

  • Assay Procedure:

    • Wash the labeled cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with MRS2279 at various concentrations for a specified time.

    • Stimulate the cells with a P2Y1 receptor agonist (e.g., 2-MeSADP) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Extraction and Quantification:

    • Extract the soluble inositol phosphates.

    • Separate the different inositol phosphate species using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated against the concentration of MRS2279.

    • Determine the IC50 value of MRS2279 for the inhibition of agonist-induced inositol phosphate formation.

Platelet Aggregation Assay

This assay assesses the functional effect of MRS2279 on ADP-induced platelet aggregation, a key physiological response mediated by the P2Y1 receptor.[16][17]

Platelet_Aggregation_Assay_Workflow prep Prepare Platelet-Rich Plasma (PRP) from whole blood incubation Incubate PRP with MRS2279 (or vehicle control) prep->incubation stimulation Add ADP to induce aggregation incubation->stimulation measurement Monitor changes in light transmittance over time using an aggregometer stimulation->measurement analysis Calculate percentage of aggregation and determine IC50 of MRS2279 measurement->analysis

Caption: Workflow for a platelet aggregation assay to evaluate MRS2279.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Add MRS2279 at various concentrations (or vehicle control) to the PRP and incubate for a short period.

    • Initiate aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of MRS2279.

    • Plot the percentage of inhibition of aggregation against the concentration of MRS2279 to determine the IC50 value.

Conclusion

This compound is an indispensable tool for the study of purinergic signaling. Its high affinity and selectivity for the P2Y1 receptor allow for the precise investigation of this receptor's role in a multitude of cellular and physiological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of MRS2279 in research and to contribute to a deeper understanding of P2Y1 receptor pharmacology and its potential as a therapeutic target.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MRS2279 Diammonium: A Selective P2Y1 Receptor Antagonist

Abstract

MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor. Its diammonium salt form offers enhanced solubility and stability, making it a valuable tool in hematology, neuroscience, and inflammation research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

MRS2279 is a non-nucleotide analogue, specifically (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester.[1] The diammonium salt enhances its aqueous solubility.[2] The bicyclo[3.1.0]hexane ring system locks the molecule in a "Northern" (N)-conformation, which is crucial for its high-affinity binding to the P2Y1 receptor.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt[1]
Molecular Formula C₁₃H₁₈ClN₅O₈P₂·2NH₃[1]
Molecular Weight 503.78 g/mol [1]
CAS Number 2387505-47-5[1][4]
Purity ≥98% (by HPLC)[1]
Solubility Soluble to 100 mM in water
Storage Store at -20°C[1]

Pharmacological Properties and Mechanism of Action

MRS2279 is a highly selective and competitive antagonist for the P2Y1 receptor, a Gq-coupled protein that plays a critical role in ADP-mediated platelet aggregation and other physiological processes.

Receptor Binding and Potency

MRS2279 exhibits high affinity for the P2Y1 receptor across various systems. Its antagonist activity has been quantified through multiple assays, demonstrating its potency in blocking the effects of P2Y1 receptor agonists like ADP and 2-MeSADP.

Table 2: Pharmacological Activity of MRS2279

ParameterValueAssay SystemReference
Ki 2.5 nMRadioligand binding assay (recombinant human P2Y1)[1][2][5][6][7]
IC₅₀ 51.6 nMFunctional assay[1][2][5][6][7]
pKb 8.05Inhibition of ADP-induced human platelet aggregation[2][3][5][6]
pKb 7.75Inhibition of 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes)[2][3][7]
pKb 8.10Inhibition of 2-MeSADP-stimulated activity (human P2Y1 in 1321N1 astrocytoma cells)[2][3][7]
Receptor Selectivity

The specificity of MRS2279 is a key attribute. It shows no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and the Gi-coupled P2Y12 receptor, which is also involved in platelet aggregation.[2][3][5][7] This high selectivity allows for the precise investigation of P2Y1 receptor function.

Signaling Pathway

The P2Y1 receptor, upon activation by ADP, couples to Gq/11, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to downstream effects such as platelet shape change and aggregation. MRS2279 competitively binds to the P2Y1 receptor, preventing ADP from initiating this signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store Binds to receptor Response Cellular Response (e.g., Platelet Aggregation) DAG->Response Triggers Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->Response Triggers

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2279.

Key Experimental Protocols

The following protocols are generalized methodologies based on published literature for characterizing P2Y1 receptor antagonists like MRS2279.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [³H]MRS2279.[8]

Objective: To determine the binding affinity of MRS2279 by competitive displacement of a radiolabeled antagonist.

Materials:

  • Membranes from Sf9 cells expressing recombinant human P2Y1 receptor.[8]

  • Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]MRS2279 (e.g., 5-10 nM).[8]

  • Non-specific binding control: 2-MeSADP (10 µM).[8]

  • MRS2279 (unlabeled) for competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]MRS2279, and 25 µL of either buffer (for total binding), non-specific control, or varying concentrations of unlabeled MRS2279.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[8]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled MRS2279. Determine the IC₅₀ from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow prep Prepare Reagents: - P2Y1 Membranes - [³H]MRS2279 - Unlabeled MRS2279 - Buffers mix Mix Reagents in Plate: Membranes + [³H]MRS2279 + Unlabeled Competitor prep->mix incubate Incubate at 4°C to Reach Equilibrium mix->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Platelet Aggregation Assay

This functional assay measures the ability of MRS2279 to inhibit ADP-induced aggregation of human platelets.

Objective: To determine the potency (pKb) of MRS2279 in a physiologically relevant system.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP).

  • ADP solution (agonist).

  • MRS2279 solutions at various concentrations.

  • Saline or appropriate buffer.

  • An aggregometer.

Procedure:

  • PRP Preparation: Obtain fresh venous blood from healthy, consenting donors into citrate-containing tubes. Centrifuge at low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

  • Pre-incubation: Place an aliquot of PRP into the aggregometer cuvette and allow it to stabilize at 37°C. Add a specific concentration of MRS2279 or vehicle control and incubate for 2-5 minutes.

  • Initiate Aggregation: Add a sub-maximal concentration of ADP (e.g., 5-10 µM) to the cuvette to induce aggregation.

  • Monitoring: Record the change in light transmission through the PRP sample for 5-10 minutes. Aggregation causes the plasma to clear, increasing light transmission.

  • Data Analysis: Measure the maximum aggregation response for each concentration of MRS2279. Construct a concentration-response curve and calculate the IC₅₀. Convert this to a pKb value using appropriate pharmacological equations (e.g., Schild analysis) to confirm competitive antagonism.[3]

Summary and Applications

This compound is a cornerstone pharmacological tool for studying P2Y1 receptor biology. Its high affinity, selectivity, and favorable physicochemical properties make it indispensable for:

  • Thrombosis Research: Elucidating the specific role of P2Y1 in platelet activation and aggregation, distinct from the P2Y12 pathway.

  • Neuroscience: Investigating the function of P2Y1 receptors in neuroinflammation, brain injury, and synaptic transmission.[2][7]

  • Drug Discovery: Serving as a reference compound for the development of novel anti-platelet therapies with potentially fewer bleeding side effects than non-selective agents.

This guide provides the core technical information required for the effective application of this compound in a research setting. For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

References

MRS2279 Diammonium: A High-Affinity Pharmacological Tool for P2Y1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical component in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target for both basic research and the development of novel antithrombotic therapies.[3] Understanding its function requires precise pharmacological tools. MRS2279 diammonium has emerged as a highly selective and potent competitive antagonist, enabling researchers to dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a comprehensive overview of MRS2279's pharmacological properties, experimental applications, and the signaling pathways it modulates.

Pharmacological Profile of MRS2279

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent activity of the P2Y1 receptor.[6]

Data Presentation: Potency and Affinity

The efficacy of MRS2279 has been quantified across various experimental systems. The following table summarizes its key pharmacological parameters.

ParameterSpecies/SystemValueReference
Ki (Inhibition Constant) Human P2Y1 Receptor2.5 nM[4]
P2Y1-R expressing Sf9 cell membranes13 nM[7]
IC50 (Half maximal inhibitory concentration) ADP (10 μM)-induced platelet aggregation51.6 nM[4]
pKB (Apparent Affinity) ADP-promoted platelet aggregation8.05[4]
Turkey erythrocyte membranes7.75[4]
1321N1 human astrocytoma cells8.10[4]
Kd (Dissociation Constant) [3H]MRS2279 binding to human P2Y1-R in CHO or 1321N1 cells4-8 nM[7]
[3H]MRS2279 binding to human P2Y1-R in Sf9 membranes8 nM[7]
[3H]MRS2279 binding to human platelets16 nM[7]
Selectivity Profile

A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes, which is essential for attributing observed effects specifically to P2Y1 inhibition.

Receptor SubtypeActivityReference
P2Y2 No effect[4][5]
P2Y4 No effect[4][5]
P2Y6 No effect[4][5]
P2Y11 No effect[4][5]
P2Y12 No effect[5]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC)β.[9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279 specifically blocks the initial Gq-mediated pathway, allowing for the isolation of P2Y1-dependent events.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Platelet Shape Change & Weak Aggregation Ca->Response PKC->Response ADP ADP ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Blocks

P2Y1 Receptor Gq Signaling Pathway

Experimental Protocols

The utility of MRS2279 is demonstrated in its application across various standard assays to probe P2Y1 function.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor.

  • Materials : Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber filters, scintillation counter.[7][11]

  • Procedure :

    • Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell membranes.

    • Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation mixture.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 is determined from this curve and used to calculate the Ki value.[11]

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.

  • Materials : Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate), platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist), MRS2279.[3][12]

  • Procedure :

    • PRP Preparation : Collect whole blood into an anticoagulant. Centrifuge at a low speed (e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]

    • Platelet Count Adjustment : Adjust the platelet count in the PRP to a standardized concentration (e.g., 2 x 10⁸ platelets/mL) using PPP.[12]

    • Assay : Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add MRS2279 (or vehicle control) and incubate for a specified period.

    • Initiate aggregation by adding a known concentration of ADP.

    • Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]

    • Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay start Collect Whole Blood (in Citrate) cent1 Low-Speed Centrifugation (e.g., 240g, 10 min) start->cent1 prp Collect Platelet-Rich Plasma (PRP) cent1->prp cent2 High-Speed Centrifugation (e.g., 2000g, 15 min) cent1->cent2 adjust Adjust Platelet Count in PRP using PPP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) cent2->ppp ppp->adjust warm Warm Adjusted PRP to 37°C adjust->warm incubate Incubate with MRS2279 or Vehicle warm->incubate add_agonist Add ADP to Initiate Aggregation incubate->add_agonist record Record Light Transmittance in Aggregometer add_agonist->record analyze Calculate % Inhibition record->analyze Selectivity_Logic P2Y1 P2Y1 Receptor Resp1 P2Y1-Mediated Effect (e.g., Ca²⁺ Mobilization) P2Y1->Resp1 P2Y12 P2Y12 Receptor Resp12 P2Y12-Mediated Effect (e.g., cAMP Inhibition) P2Y12->Resp12 Other Other P2Y Receptors (P2Y2, P2Y4, etc.) Stimulus ADP Stimulus Stimulus->P2Y1 Stimulus->P2Y12 MRS2279 Apply MRS2279 MRS2279->P2Y1 Selective Blockade

References

MRS2279 Diammonium: A Technical Overview of a Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] As a member of the (N)-methanocarba family of adenosine diphosphate (ADP) analogues, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y1 receptor. The diammonium salt form of MRS2279 enhances its water solubility and stability, facilitating its use in a wide range of experimental settings, while maintaining comparable biological activity to the free acid form at equivalent molar concentrations.[2] This technical guide provides a comprehensive review of MRS2279 diammonium studies, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Compound Details

ParameterValueReference
Chemical Name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt
Molecular Formula C13H18ClN5O8P2.2NH3
Molecular Weight 503.78 g/mol
Purity ≥98% (HPLC)
Storage Store at -20°C
Solubility Soluble to 100 mM in water
CAS Number 2387505-47-5[1]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of MRS2279 from various key studies.

Table 1: Binding Affinity (Ki) and Antagonist Potency (IC50)
ParameterValueExperimental SystemReference
Ki2.5 nMP2Y1 Receptor[1][2][3]
IC5051.6 nMP2Y1 Receptor[1][2][3]
Table 2: Functional Antagonism (pKB / pKb)
ParameterValueExperimental SystemReference
pKB8.05ADP-induced aggregation of human blood platelets in vitro[1][2][3]
pKb7.752-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes[2]
pKb8.10Human P2Y1 receptor in 1321N1 human astrocytoma cells[2]

Selectivity Profile

MRS2279 exhibits high selectivity for the P2Y1 receptor, with no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, and P2Y11.[2] It also does not block the Gi-coupled P2Y receptor on platelets that inhibits adenylyl cyclase.[2]

Experimental Protocols

Inositol Phosphate Formation Assay

This assay measures the ability of MRS2279 to antagonize agonist-induced activation of phospholipase C, a key downstream effector of the Gq-coupled P2Y1 receptor.

Materials:

  • Cells stably expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • This compound salt.

  • Assay medium (e.g., serum-free DMEM).

  • Lysis buffer.

  • Commercially available inositol monophosphate (IP1) detection kit (e.g., HTRF-based).

Procedure:

  • Seed P2Y1-expressing cells in a suitable multi-well plate and grow to confluence.

  • Replace the growth medium with assay medium and incubate for a designated period to reduce basal signaling.

  • Prepare serial dilutions of MRS2279 in the assay medium.

  • Add the MRS2279 dilutions to the cells and incubate for a predetermined time to allow for receptor binding.

  • Add a fixed concentration of the P2Y1 agonist (e.g., EC80 concentration of 2-MeSADP) to the wells.

  • Incubate for a specified duration to allow for inositol phosphate accumulation.

  • Lyse the cells according to the IP1 detection kit manufacturer's instructions.

  • Perform the IP1 detection assay following the kit protocol.

  • Measure the signal (e.g., HTRF ratio) and calculate the concentration-dependent inhibition of agonist-stimulated IP1 accumulation by MRS2279 to determine its potency (pKb).[2]

ADP-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of P2Y1 receptor antagonism by MRS2279 on platelet function.

Materials:

  • Freshly drawn human venous blood anticoagulated with sodium citrate.

  • ADP solution.

  • This compound salt.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at high speed (e.g., 2000 x g for 15 minutes).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate PRP with various concentrations of MRS2279 or vehicle control for a specified time at 37°C with stirring.

  • Initiate platelet aggregation by adding a fixed concentration of ADP.

  • Record the change in light transmission over time (typically 5-10 minutes).

  • Analyze the aggregation curves to determine the inhibitory effect of MRS2279 and calculate its pKB value.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for characterizing MRS2279.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2279 MRS2279 MRS2279->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation Experimental_Workflow Experimental Workflow for MRS2279 Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Inositol Phosphate Assay (Determine pKb) Binding_Assay->Functional_Assay Platelet_Assay Platelet Aggregation Assay (Determine pKB) Functional_Assay->Platelet_Assay Selectivity_Screen Selectivity Screening (Other P2Y Receptors) Platelet_Assay->Selectivity_Screen Thrombosis_Model Thrombosis Models (e.g., FeCl₃ injury) Selectivity_Screen->Thrombosis_Model Bleeding_Time Bleeding Time Assays Thrombosis_Model->Bleeding_Time Pharmacokinetics Pharmacokinetic Studies Thrombosis_Model->Pharmacokinetics

References

An In-depth Technical Guide to MRS2279 Diammonium and Its Effects on Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2279 diammonium, a selective P2Y1 receptor antagonist, and its profound effects on intracellular calcium mobilization. This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the use of MRS2279 in studying purinergic signaling pathways.

Introduction to this compound

MRS2279 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] It is a derivative of adenosine bisphosphate with high affinity for the P2Y1 receptor, making it an invaluable tool for dissecting the physiological and pathological roles of this receptor.[1][2] The P2Y1 receptor, activated by adenosine diphosphate (ADP), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation and neurotransmission.[1][4] Its activation triggers intracellular signaling cascades leading to a rapid increase in cytosolic calcium concentration ([Ca²⁺]i).

Mechanism of Action: Inhibition of Calcium Mobilization

The primary mechanism by which MRS2279 exerts its effect is through the competitive antagonism of the P2Y1 receptor. Activation of the P2Y1 receptor by agonists such as ADP typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5] This initial, transient increase in [Ca²⁺]i is often followed by a sustained phase involving store-operated calcium entry (SOCE) across the plasma membrane.

MRS2279, by binding to the P2Y1 receptor, prevents ADP from activating this cascade, thereby inhibiting the downstream release of intracellular calcium.[7][8] This blockade of calcium mobilization is a key indicator of P2Y1 receptor antagonism.

Quantitative Data on MRS2279 Efficacy

The following table summarizes the key quantitative parameters of MRS2279, demonstrating its high affinity and potency as a P2Y1 receptor antagonist.

ParameterValueCell/SystemReference
Ki 2.5 nMP2Y1 Receptor[1][2][3]
IC50 51.6 nMP2Y1 Receptor[1][2][3]
pKB 8.05Human Blood Platelets (ADP-induced aggregation)[1][2][3]
pKb 7.75Turkey Erythrocyte Membranes (2-MeSADP-stimulated inositol phosphate formation)[3]
pKb 8.101321N1 Human Astrocytoma Cells[3]

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in response to P2Y1 receptor activation and its inhibition by MRS2279 using the ratiometric fluorescent indicator Fura-2 AM.[9][10]

4.1.1. Materials

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (optional, aids in dye dispersion)

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Probenecid (optional, anion-exchange transport inhibitor to prevent dye extrusion)

  • This compound salt

  • P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)

  • Ionomycin (for determining Rmax)

  • EGTA (for determining Rmin)

  • Adherent or suspension cells expressing P2Y1 receptors

  • Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter

4.1.2. Protocol for Adherent Cells

  • Cell Seeding: Seed cells in clear flat-bottom black 96-well culture plates at a density that will result in 80-90% confluency on the day of the experiment.[9]

  • Dye Loading Solution Preparation: Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.[10] For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[10]

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with HBS.[10]

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9][10]

  • Washing and De-esterification:

    • Remove the dye solution and wash the cells twice with HBS.[9][10]

    • Add fresh HBS (optionally supplemented with 2.5 mM probenecid) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[9][10]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at ~510 nm.

    • To study the effect of MRS2279, pre-incubate the cells with the desired concentration of the antagonist for a specified period before adding the agonist.

    • Add the P2Y1 agonist (e.g., ADP) and immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

    • Normalize the data to the baseline fluorescence.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).[11]

    • Rmax is determined by adding a calcium ionophore like ionomycin to saturate the dye with Ca²⁺, and Rmin is determined by subsequently adding a calcium chelator like EGTA.[11]

4.1.3. Protocol for Suspension Cells

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer at an appropriate density.[10]

  • Dye Loading: Add Fura-2 AM stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 µM) and incubate for 15-60 minutes at 20-37°C with gentle agitation, protected from light.[10]

  • Washing and De-esterification: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed buffer. Repeat this wash step twice. Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature for de-esterification.[10]

  • Calcium Measurement: Transfer the cell suspension to a cuvette in a fluorimeter or to a multi-well plate for use in a plate reader and proceed with the measurement and data analysis as described for adherent cells.[12]

Visualizations

Signaling Pathway of P2Y1 Receptor and Inhibition by MRS2279

P2Y1_Signaling_Pathway cluster_downstream ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2279 MRS2279 MRS2279->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_store Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_store->Ca_cyto Release Downstream Downstream Cellular Responses IP3R->Ca_store Opens

Caption: P2Y1 receptor signaling cascade and its inhibition by MRS2279.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Cell Loading & De-esterification cluster_measurement Measurement cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate B1 Wash Cells with Buffer A1->B1 A2 Prepare Fura-2 AM Loading Solution B2 Incubate with Fura-2 AM A2->B2 B1->B2 B3 Wash to Remove Excess Dye B2->B3 B4 Incubate for De-esterification B3->B4 C1 Measure Baseline Fluorescence (340/380 nm) B4->C1 C2 Pre-incubate with MRS2279 (optional) C1->C2 C3 Add P2Y1 Agonist (e.g., ADP) C2->C3 C4 Record Fluorescence Ratio Over Time C3->C4 D1 Calculate 340/380 Ratio C4->D1 D2 Normalize to Baseline D1->D2 D3 Calculate [Ca²⁺]i (Grynkiewicz Equation) D2->D3

Caption: Workflow for a Fura-2 AM based calcium mobilization assay.

Conclusion

This compound is a highly selective and potent antagonist of the P2Y1 receptor, making it an indispensable tool for studying purinergic signaling. Its ability to effectively block ADP-induced calcium mobilization allows for the precise investigation of the P2Y1 receptor's role in a multitude of cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize MRS2279 in their studies of calcium signaling and P2Y1 receptor pharmacology.

References

Methodological & Application

Application Notes and Protocols for MRS2279 Diammonium in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 diammonium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3][4][5] The P2Y1 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, most notably in platelet aggregation.[2][6] Understanding the interaction of MRS2279 with the P2Y1 receptor is vital for research into thrombosis, hemostasis, and other conditions where P2Y1 signaling is implicated. These application notes provide detailed in vitro experimental protocols to characterize the pharmacological activity of MRS2279.

Mechanism of Action

MRS2279 selectively binds to the P2Y1 receptor, preventing its activation by the endogenous agonist ADP. The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins.[4][5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in platelet shape change and the initiation of aggregation.[2][4] MRS2279 competitively inhibits this signaling cascade. Notably, MRS2279 does not affect the P2Y12 receptor, which is coupled to Gi and inhibits adenylyl cyclase.[1][2]

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1R Blocks Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Ca_release Ca2+ Release Ca_ER->Ca_release Releases Ca2+ Downstream Downstream Effects (e.g., Platelet Shape Change) Ca_release->Downstream Initiates

P2Y1 receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of MRS2279.

ParameterValueCell/Tissue TypeAgonistReference
Ki 2.5 nM--[1][2][3]
IC50 51.6 nM--[1][2][3]
pKB 8.05Human PlateletsADP[1][2][3]
pKB 8.101321N1 Human Astrocytoma Cells2-MeSADP[1]
pKB 7.75Turkey Erythrocyte Membranes2-MeSADP[1]
Kd ([3H]MRS2279) 8 nMSf9 cells expressing human P2Y1-R-[7][8]
Kd ([3H]MRS2279) 4-8 nMCHO or 1321N1 cells expressing human P2Y1-R-[7][8]
Kd ([3H]MRS2279) 16 nMHuman Platelets-[7][8]

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and can be used to determine the affinity (Ki) of MRS2279.

Radioligand_Binding_Workflow prep Prepare Membranes from P2Y1-expressing cells (e.g., Sf9) incubation Incubate Membranes with [3H]MRS2279 and varying concentrations of unlabeled MRS2279 prep->incubation separation Separate Bound and Free Ligand (e.g., vacuum filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Competition Binding Curve, Ki calculation) quantification->analysis

Radioligand binding assay workflow.
  • Membrane Preparation:

    • Culture Sf9 insect cells infected with a recombinant baculovirus for the human P2Y1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

      • 25 µL of [3H]MRS2279 at a final concentration of ~1-2 nM.

      • 25 µL of varying concentrations of unlabeled MRS2279 (e.g., 10^-11 to 10^-5 M) or vehicle.

      • 100 µL of the membrane preparation (5-10 µg of protein).

    • To determine non-specific binding, use a high concentration of a P2Y1 agonist like 2MeSADP (10 µM).

    • Incubate the plate at 4°C for 60-90 minutes.[7]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine) using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled MRS2279 concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation, which is inhibited by MRS2279.

Calcium_Mobilization_Workflow cell_prep Seed P2Y1-expressing cells (e.g., 1321N1 astrocytoma) in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Pre-incubate cells with varying concentrations of MRS2279 dye_loading->incubation stimulation Stimulate cells with a P2Y1 agonist (e.g., ADP or 2MeSADP) incubation->stimulation measurement Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulation->measurement analysis Data Analysis (Dose-response curve, IC50 calculation) measurement->analysis

Calcium mobilization assay workflow.
  • Cell Preparation:

    • Seed 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye like Fluo-4 AM (typically 2-5 µM) in assay buffer, often containing probenecid (2.5 mM) to prevent dye extrusion.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of MRS2279 to the wells and incubate for 10-20 minutes.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading.

    • Add a P2Y1 agonist (e.g., ADP or 2MeSADP at a concentration that gives a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.

    • Continuously measure the fluorescence intensity for several minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium response.

    • Normalize the response in the presence of MRS2279 to the response with agonist alone (100%) and vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the MRS2279 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a direct downstream product of P2Y1 receptor activation via the Gq/PLC pathway.

  • Cell Preparation and Labeling:

    • Seed P2Y1-expressing cells (e.g., 1321N1) in 24-well plates.

    • Label the cells by incubating them overnight in inositol-free medium containing [3H]-myo-inositol (e.g., 1 µCi/mL).

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with assay medium containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of MRS2279 and incubate for a further 15-20 minutes.

    • Stimulate the cells with a P2Y1 agonist (e.g., 2MeSADP) for 30-60 minutes at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts.

    • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in IP accumulation over basal levels.

    • Determine the inhibitory effect of MRS2279 at each concentration.

    • Plot the percentage of inhibition against the logarithm of the MRS2279 concentration and fit the curve to determine the IC50.

Adenylyl Cyclase Activity Assay (Specificity Control)

This assay is used to demonstrate the selectivity of MRS2279 for the Gq-coupled P2Y1 receptor over Gi-coupled receptors that inhibit adenylyl cyclase.

  • Membrane Preparation:

    • Prepare membranes from cells co-expressing a Gi-coupled receptor (e.g., P2Y12) and adenylyl cyclase.

  • Assay Procedure:

    • Incubate the membranes with assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

    • Add forskolin to stimulate adenylyl cyclase activity.

    • Add a Gi-coupled receptor agonist (e.g., ADP for P2Y12) to induce inhibition of adenylyl cyclase.

    • In parallel experiments, include MRS2279 to demonstrate its lack of effect on the Gi-mediated inhibition.

  • cAMP Quantification:

    • Terminate the reaction.

    • Measure the amount of cyclic AMP (cAMP) produced using a commercially available kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • Compare the level of cAMP production in the presence of the Gi agonist with and without MRS2279.

    • The results should show that MRS2279 does not reverse the inhibition of adenylyl cyclase caused by the Gi-coupled receptor agonist, confirming its selectivity.[1]

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of the P2Y1 receptor. The protocols outlined above provide a framework for characterizing its antagonist properties through binding and functional assays. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data. Researchers should optimize these protocols for their specific cell systems and experimental conditions.

References

MRS2279 Diammonium In Vivo Dosage for Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document summarizes the existing data on MRS2279, provides protocols for the administration route with a known dosage, and discusses considerations for researchers planning to use this compound in in vivo mouse models.

Quantitative Data

Due to the limited availability of in vivo studies with systemic administration of MRS2279, a comprehensive table of quantitative dosage data cannot be provided. The following table summarizes the single reported in vivo dosage found in the literature.

Administration RouteDosageMouse ModelApplicationReference
Intracerebroventricular Injection1 nM in 2 µLMechanical Ventilation-Induced Brain InjuryNeuroscience[1]

Signaling Pathways and Experimental Workflows

To aid researchers, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general workflow for in vivo mouse studies.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R activates Gq Gq protein P2Y1R->Gq activates MRS2279 MRS2279 MRS2279->P2Y1R inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Shape Change & Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: P2Y1 Receptor Signaling Pathway Inhibition by MRS2279.

In_Vivo_Workflow cluster_prep Preparation cluster_animal Animal Protocol cluster_exp Experimentation cluster_analysis Analysis A Acquire MRS2279 Diammonium Salt C Prepare Dosing Solution (Known Concentration) A->C B Prepare Vehicle (e.g., sterile saline) B->C E Administer MRS2279 (e.g., ICV injection) C->E D Acclimatize Mice D->E F Control Group (Vehicle Administration) D->F G Induce Experimental Model (e.g., brain injury) E->G F->G H Monitor Physiological Parameters G->H I Collect Samples (e.g., tissue, blood) H->I J Perform Assays (e.g., histology, ELISA) I->J K Statistical Analysis J->K

Caption: General Experimental Workflow for In Vivo Mouse Studies.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of MRS2279 in Mice

This protocol is based on the methodology described in a study investigating mechanical ventilation-induced brain injury.[1]

Objective: To deliver a precise, low-volume dose of MRS2279 directly into the cerebral ventricles of a mouse.

Materials:

  • MRS2279 diammonium salt

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Stereotaxic apparatus for mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a 1 nM stock solution of MRS2279 in the chosen vehicle. Ensure complete dissolution. The diammonium salt form of MRS2279 generally has enhanced water solubility.[1]

    • Prepare fresh on the day of the experiment.

  • Animal Preparation and Anesthesia:

    • Weigh the mouse to ensure appropriate anesthetic dosage.

    • Anesthetize the mouse using isoflurane (or other approved anesthetic) and mount it in the stereotaxic apparatus.

    • Maintain anesthesia throughout the surgical procedure.

    • Shave the scalp and disinfect the area with an appropriate antiseptic.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), mark the injection site.

    • Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.

  • Intracerebroventricular Injection:

    • Load the Hamilton syringe with 2 µL of the 1 nM MRS2279 solution.

    • Carefully lower the needle through the burr hole to the target depth for the ventricle.

    • Slowly infuse the 2 µL volume over a period of 2-5 minutes to prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Surgical Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.

    • Monitor the mouse for recovery from anesthesia and any adverse effects.

Considerations for Systemic Administration (Intravenous and Intraperitoneal)

While specific dosages for systemic administration of MRS2279 in mice are not available in the literature, researchers can consider the following when designing pilot studies to determine an effective dose:

  • Start with a Low Dose: Based on the high in vitro potency of MRS2279 (Ki = 2.5 nM, IC50 = 51.6 nM), it is advisable to start with low microgram per kilogram doses.[1]

  • Dose-Response Studies: Conduct a dose-escalation study to determine the minimal effective dose and to identify any potential toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, perform PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MRS2279 and to correlate plasma concentrations with the desired pharmacological effect.

  • Reference Similar Compounds with Caution: Dosages from studies using the related compound MRS2179 in mice (intraperitoneal and intravenous routes) may provide a very preliminary and cautious starting point for dose range finding. However, differences in potency and pharmacokinetics between the two molecules are likely.

  • Monitor for Adverse Effects: Closely observe animals for any signs of toxicity, such as changes in behavior, weight loss, or distress.

  • Consult with a Veterinarian or Pharmacologist: It is highly recommended to consult with experienced professionals in animal studies and pharmacology when designing protocols with a novel compound or a compound with limited in vivo data.

Conclusion

This compound is a valuable research tool for investigating the role of the P2Y1 receptor. While a specific protocol for intracerebroventricular injection in mice is available, the lack of published data on systemic dosages presents a significant challenge for researchers. Any in vivo studies involving systemic administration of MRS2279 in mice should be preceded by careful dose-finding experiments to establish both efficacy and safety. The information and protocols provided herein are intended to serve as a starting point for researchers, who are strongly encouraged to consult the primary literature and adhere to all institutional and national guidelines for animal research.

References

Application Notes and Protocols for MRS2279 Diammonium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.[1][2][3][4] As a diammonium salt, MRS2279 exhibits enhanced solubility in aqueous solutions, making it well-suited for use in cell culture-based assays.[1] These application notes provide detailed protocols for the proper dissolution and application of MRS2279 in a laboratory setting.

Product Information

PropertyValueReference
IUPAC Name [(1S,2R,4R)-4-[(2-chloro-6-methylaminopurin-9-yl)methyl]-2-(phosphonooxymethyl)cyclopentyl] dihydrogen phosphate diammonium salt[2]
Molecular Formula C13H18ClN5O8P2.2NH3[3]
Molecular Weight 503.78 g/mol [3][5]
Purity ≥98%[3]
Solubility Soluble in water to 100 mM[5]
Storage Store at -20°C[2][3]

Biological Activity

MRS2279 is a high-affinity antagonist of the P2Y1 receptor with a Ki of 2.5 nM and an IC50 of 51.6 nM.[1][2][3][4] It demonstrates high selectivity for the P2Y1 receptor over other P2Y receptor subtypes (P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12).[3] The primary mechanism of action for the P2Y1 receptor involves its coupling to the Gq/11 protein, which activates phospholipase C (PLC).[6][7] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[8]

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2279.

Experimental Protocols

Preparation of MRS2279 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MRS2279 diammonium.

Materials:

  • This compound salt (powder)

  • Sterile, nuclease-free water

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Calculate the required mass: Use the following formula to calculate the mass of MRS2279 needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight (503.78 g/mol ) * Volume (L)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 503.78 g/mol * 0.001 L = 5.0378 mg

  • Weigh the compound: Carefully weigh the calculated amount of MRS2279 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube.

  • Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[5]

  • Sterile Filtration: To ensure the sterility of the stock solution for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Calcium Mobilization Assay Using MRS2279

This protocol provides a general workflow for assessing the antagonist activity of MRS2279 on the P2Y1 receptor-mediated calcium mobilization in a cell line endogenously or exogenously expressing the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • MRS2279 stock solution (prepared as described above)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Fluorescent plate reader with calcium measurement capabilities

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Seed Cells Plate cells in a 96-well plate and culture overnight. B 2. Load with Calcium Dye Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Pre-treatment with MRS2279 Incubate cells with varying concentrations of MRS2279. B->C D 4. Agonist Stimulation Add a P2Y1 receptor agonist (e.g., ADP) to stimulate the cells. C->D E 5. Measure Fluorescence Measure the change in intracellular calcium concentration using a fluorescent plate reader. D->E F 6. Data Analysis Analyze the data to determine the inhibitory effect of MRS2279. E->F

Caption: Workflow for a Calcium Mobilization Assay to Evaluate MRS2279 Activity.

Detailed Procedure:

  • Cell Seeding: Seed the P2Y1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Cell Washing: After incubation, gently wash the cells with HBSS to remove any excess dye.

  • Pre-treatment with MRS2279: Prepare serial dilutions of MRS2279 in HBSS. Add the different concentrations of MRS2279 to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (HBSS without MRS2279).

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, add a P2Y1 receptor agonist (e.g., ADP) at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously using an automated injection system if available.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of MRS2279 by comparing the peak fluorescence response in the presence of the antagonist to the response in the vehicle control wells. Plot the percentage of inhibition against the concentration of MRS2279 to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Compound precipitation in stock solution Concentration exceeds solubility limit.Do not exceed the recommended 100 mM concentration in water. Gentle warming and vortexing can aid dissolution.
Low or no inhibition of agonist response Incorrect concentration of MRS2279 or agonist; low P2Y1 receptor expression.Verify the concentrations of all solutions. Confirm P2Y1 receptor expression in the cell line. Optimize the pre-incubation time with MRS2279.
High background fluorescence Incomplete removal of the calcium dye.Ensure thorough but gentle washing of the cells after dye loading.

Conclusion

This compound is a valuable research tool for studying the P2Y1 receptor. Its high solubility in aqueous solutions simplifies the preparation of stock solutions for cell-based assays. The provided protocols offer a starting point for researchers to effectively utilize this potent and selective antagonist in their studies of purinergic signaling.

References

Application Notes and Protocols for MRS2279 Diammonium in Inositol Phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2][3][4][5] The P2Y1 receptor is coupled to the Gq signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC).[6][7][8][9][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The measurement of inositol phosphate accumulation is a direct and reliable method to quantify the activation of the P2Y1 receptor and to characterize the potency of its antagonists.

The diammonium salt of MRS2279 offers enhanced water solubility and stability, making it well-suited for use in aqueous buffers for in vitro assays.[1] These application notes provide a detailed protocol for utilizing MRS2279 diammonium in an inositol phosphate assay to determine its inhibitory activity against P2Y1 receptor agonists.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by an agonist such as 2-MeSADP initiates a signaling cascade that results in the production of inositol phosphates. This pathway is a key mechanism for various physiological processes, including platelet aggregation. MRS2279 acts by competitively binding to the P2Y1 receptor, thereby preventing the agonist from binding and initiating the downstream signaling events.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist P2Y1 Agonist (e.g., 2-MeSADP) Agonist->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers IP_Assay_Workflow A Cell Seeding and Growth B Labeling with [3H]myo-inositol A->B C Pre-incubation with MRS2279 B->C D Stimulation with P2Y1 Agonist (e.g., 2-MeSADP) C->D E Cell Lysis and Extraction of Inositol Phosphates D->E F Separation by Anion-Exchange Chromatography E->F G Quantification by Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

References

Application of MRS2279 Diammonium in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as heart attack and stroke. Platelet activation and aggregation are critical events in the initiation and propagation of thrombosis. Adenosine diphosphate (ADP) is a key platelet agonist that, upon release from dense granules of activated platelets, binds to two purinergic G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2] The P2Y12 receptor, coupled to Gi, mediates the amplification and stabilization of the platelet aggregate.[2]

Given its crucial role in the initial phase of platelet activation, the P2Y1 receptor has emerged as a promising target for novel antiplatelet therapies.[3] MRS2279 diammonium is a potent and selective competitive antagonist of the P2Y1 receptor. Its ability to inhibit ADP-induced platelet responses makes it a valuable tool for in vitro and in vivo thrombosis research. This document provides detailed application notes and protocols for the use of MRS2279 in studying thrombosis, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

MRS2279 selectively binds to the P2Y1 receptor, preventing the binding of its natural agonist, ADP. This blockade inhibits the Gq-protein signaling cascade, thereby preventing the activation of Phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium (Ca2+).[2] The inhibition of this pathway prevents platelet shape change and the initial, reversible phase of platelet aggregation. Recent studies have also suggested that MRS2279 and other P2Y1 antagonists act as inverse agonists, reducing the constitutive activity of the P2Y1 receptor.[2]

Quantitative Data

The following tables summarize key quantitative parameters for MRS2279 and related P2Y1 receptor antagonists.

Table 1: In Vitro Efficacy of P2Y1 Receptor Antagonists

CompoundReceptor SpecificityKᵢ (nM)IC₅₀ (nM) for ADP-induced Platelet AggregationReference
MRS2279 P2Y1 2.5 51.6
MRS2179P2Y1--[4]
MRS2500P2Y1-0.95[4]

Table 2: P2Y1 Receptor Density on Platelets

SpeciesReceptor Density ( sites/platelet )Radioligand UsedReference
Human~134[³³P]MRS2179[5]
Human151[¹²⁵I]MRS2500[6]
Mouse229[¹²⁵I]MRS2500[6]

Signaling Pathway and Experimental Workflow

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y1 receptor and the point of inhibition by MRS2279.

P2Y1_Signaling cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq P2Y1->Gq activates MRS2279 MRS2279 MRS2279->P2Y1 inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca2_cyto Ca²⁺ (cytosolic) ER->Ca2_cyto releases Ca2_ER Ca²⁺ Shape_Change Platelet Shape Change Ca2_cyto->Shape_Change induces Aggregation Transient Aggregation Ca2_cyto->Aggregation initiates

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2279.

Experimental Workflow for In Vitro Platelet Function Assays

The following diagram outlines a typical workflow for studying the effect of MRS2279 on platelet function in vitro.

In_Vitro_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Prep Incubation Incubate PRP with MRS2279 or Vehicle PRP_Prep->Incubation Stimulation Induce Platelet Activation with ADP Incubation->Stimulation LTA Light Transmission Aggregometry (LTA) Stimulation->LTA Flow_Cytometry Flow Cytometry (P-selectin, PAC-1) Stimulation->Flow_Cytometry Ca_Mobilization Intracellular Calcium Mobilization Assay Stimulation->Ca_Mobilization

References

Application Notes and Protocols for Studying MRS2279 Diammonium Effects in HEK293T and 1321N1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2279 is a potent and selective competitive antagonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2][3][4] The P2Y1 receptor is involved in various physiological processes, including platelet aggregation and neurotransmission.[1][5] Understanding its function and modulation is crucial for therapeutic development. The diammonium salt of MRS2279 typically offers enhanced water solubility and stability, making it suitable for in vitro studies.[1]

This document provides detailed protocols for utilizing human cell lines HEK293T (Human Embryonic Kidney 293T) and 1321N1 (human astrocytoma) to study the effects of MRS2279. HEK293 cells endogenously express P2Y1 receptors, and 1321N1 cells are a well-established model for studying P2Y1 receptor pharmacology.[1][6][7] These cell lines provide robust systems for characterizing the antagonistic properties of MRS2279 through key functional assays such as calcium mobilization and cyclic AMP (cAMP) monitoring.

Pharmacological Profile of MRS2279

MRS2279 exhibits high affinity and selectivity for the P2Y1 receptor. Its primary mechanism is the competitive inhibition of ADP-induced signaling.[1][2]

ParameterValueSpecies/SystemReference
Ki 2.5 nMHuman P2Y1 Receptor[1][2][3][4]
IC50 51.6 nMHuman P2Y1 Receptor[1][2][3][4]
pKb 8.10Human P2Y1 Receptor in 1321N1 cells[1]
pKB 8.05ADP-induced human platelet aggregation[1][2][3]
Specificity No effect on P2Y2, P2Y4, P2Y6, P2Y11, or P2Y12 receptorsHuman P2Y Receptors[1][3]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. Agonist binding initiates a cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators. MRS2279 competitively blocks the initial step of agonist (ADP) binding to the P2Y1 receptor.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_release Ca²⁺ Release IP3R->Ca_release ADP ADP (Agonist) ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Blocks

Caption: P2Y1 receptor signaling pathway via Gq/PLC.

Experimental Protocols

Cell Culture and Maintenance

A. HEK293T Cell Line

HEK293T cells are a derivative of the HEK293 cell line and are known for their ease of culture and high transfection efficiency.[8]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][10]

  • Sub-culturing:

    • Passage cells when they reach 80-90% confluency.[11][12]

    • Aspirate the medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[8][11]

    • Add 0.05% Trypsin-EDTA and incubate at 37°C for 1-3 minutes until cells detach.[8]

    • Neutralize trypsin with an excess of complete growth medium.[9]

    • Centrifuge the cell suspension at 200 x g for 3-5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:10 to 1:20.[8][10]

B. 1321N1 Cell Line

1321N1 is a human astrocytoma cell line suitable for studying GPCRs.[13]

  • Growth Medium: DMEM supplemented with 10% FBS and 2 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[14]

  • Sub-culturing:

    • Split sub-confluent cultures (70-80%).[14]

    • Aspirate medium, wash with PBS.

    • Add 0.25% Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Collect cells and centrifuge as described for HEK293T.

    • Re-plate at a split ratio of 1:2 to 1:6, seeding at 2-4 x 10,000 cells/cm².[14]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following P2Y1 receptor activation, a hallmark of Gq-coupled receptor signaling.[15] The protocol assesses the ability of MRS2279 to antagonize this effect.

Calcium_Assay_Workflow start Start seed_cells 1. Seed Cells (HEK293T or 1321N1) in 96/384-well plates start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight load_dye 3. Load with Calcium Dye (e.g., Fluo-4 AM) Incubate for 45-60 min incubate_overnight->load_dye add_mrs 4. Add MRS2279 (or vehicle) and incubate load_dye->add_mrs add_agonist 5. Add ADP Agonist add_mrs->add_agonist During measurement measure_fluorescence 6. Measure Fluorescence (kinetic read on FLIPR) add_agonist->measure_fluorescence analyze 7. Analyze Data (Calculate IC₅₀) measure_fluorescence->analyze end_node End analyze->end_node

Caption: Workflow for a Calcium Mobilization Assay.

Protocol:

  • Cell Plating: Seed HEK293T or 1321N1 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer the next day. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate at 37°C for 45-60 minutes in the dark.[17]

  • Compound Addition:

    • Prepare serial dilutions of MRS2279 diammonium in the assay buffer. Also prepare a vehicle control (assay buffer alone).

    • Add the MRS2279 dilutions or vehicle to the respective wells. A short pre-incubation (15-30 minutes) may be required.

  • Agonist Stimulation and Measurement:

    • Place the plate into a fluorescent imaging plate reader (FLIPR) or similar instrument capable of kinetic reading and automated liquid handling.[16]

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of ADP (agonist) at a concentration known to elicit a submaximal to maximal response (e.g., EC80).

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The antagonistic effect of MRS2279 is determined by the reduction in the ADP-induced fluorescence signal.

    • Plot the percentage inhibition against the concentration of MRS2279 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cyclic AMP (cAMP) Assay

This assay serves as a specificity control. Since the P2Y1 receptor is Gq-coupled, MRS2279 should not affect cAMP levels, which are modulated by Gs (stimulatory) or Gi (inhibitory) coupled receptors.[1][18] The search results confirm MRS2279 does not block Gi-linked P2Y receptors.[1]

cAMP_Assay_Workflow start Start seed_cells 1. Seed Cells in appropriate multi-well plates start->seed_cells incubate_overnight 2. Incubate Overnight seed_cells->incubate_overnight pre_treat 3. Pre-treat with MRS2279 (or vehicle) incubate_overnight->pre_treat stimulate 4. Stimulate with Forskolin (to activate adenylyl cyclase) +/- Gi-coupled agonist pre_treat->stimulate lyse_cells 5. Lyse Cells (to release cAMP) stimulate->lyse_cells detect_cAMP 6. Detect cAMP (using a competitive immunoassay, e.g., HTRF, or bioluminescent kit) lyse_cells->detect_cAMP analyze 7. Analyze Data detect_cAMP->analyze end_node End analyze->end_node

Caption: Workflow for a Cyclic AMP (cAMP) Assay.

Protocol:

  • Cell Plating: Culture cells in 96-well or 384-well plates until they reach the desired confluency.

  • Compound Treatment:

    • Remove the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add various concentrations of MRS2279 or vehicle control and pre-incubate.

  • Receptor Stimulation:

    • Add an agent that stimulates adenylyl cyclase (e.g., Forskolin) to induce cAMP production.

    • To test for Gi activity, a known agonist for a Gi-coupled receptor could be added to inhibit the Forskolin-stimulated cAMP production. MRS2279 is not expected to alter this response.

    • Incubate for the recommended time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF) or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[18][19]

  • Data Analysis:

    • Quantify the amount of cAMP produced in each well.

    • The results should demonstrate that MRS2279 does not significantly alter the basal or Forskolin-stimulated cAMP levels, confirming its selectivity for the Gq-coupled P2Y1 receptor over Gs- or Gi-coupled pathways.

References

Application Notes and Protocols for Intracerebroventricular Injection of MRS2279 Diammonium in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 is a selective and high-affinity competitive antagonist for the P2Y1 purinergic receptor, with a Ki of 2.5 nM and an IC50 of 51.6 nM.[1] The diammonium salt form of MRS2279 typically offers enhanced water solubility and stability, making it suitable for in vivo applications.[1] Intracerebroventricular (ICV) injection is a critical technique for delivering therapeutic agents that do not readily cross the blood-brain barrier directly into the central nervous system (CNS).[2][3] This route of administration allows for the widespread distribution of the compound throughout the brain via the cerebrospinal fluid (CSF).[3][4] These notes provide detailed protocols and application data for the use of MRS2279 diammonium administered via ICV injection in mice, primarily focusing on its potential role in modulating neuroinflammation and related neurological conditions.

Data Presentation

The following table summarizes representative quantitative data from a study using a structurally similar P2Y1 receptor antagonist, MRS2179, administered via intracerebroventricular infusion in a rat model of traumatic brain injury. This data is provided as a reference for expected dosages and potential outcomes when using MRS2279 in mice, and researchers should perform dose-response studies to determine the optimal concentration for their specific mouse model.

ParameterVehicle ControlMRS2179 TreatmentFold ChangeReference
Dosage Artificial CSF100 µM-[5]
Delivery Method ICV infusion via osmotic pumpICV infusion via osmotic pump-[5]
Animal Model Rat (Traumatic Brain Injury)Rat (Traumatic Brain Injury)-[5]
Endpoint Neuroinflammation markersNeuroinflammation markers-[5]
IL-1β expressionIncreased post-injurySignificantly Reduced[5]
TNF-α expressionIncreased post-injurySignificantly Reduced[5]
Microglial ActivationIncreased post-injurySuppressed[5]

Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαq subunit.[1][6] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][6] MRS2279, as a competitive antagonist, blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream signaling pathway.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream ADP ADP (Agonist) ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Blocks Gq->PLC Activates

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Materials
  • This compound salt

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame for mice

  • Microsyringe pump and Hamilton syringes (5 or 10 µL)

  • 30-gauge needles

  • Surgical tools (scalpel, forceps, etc.)

  • Betadine and 70% ethanol

  • Sutures or wound clips

  • Heating pad

Experimental Workflow

experimental_workflow prep Prepare MRS2279 Solution (e.g., in aCSF) anesthetize Anesthetize Mouse (e.g., isoflurane) prep->anesthetize stereotax Mount Mouse in Stereotaxic Frame anesthetize->stereotax incision Perform Midline Scalp Incision stereotax->incision bregma Identify and Level Bregma incision->bregma drill Drill Burr Hole at Target Coordinates bregma->drill inject Inject MRS2279 Solution (slow infusion rate) drill->inject retract Slowly Retract Needle inject->retract suture Suture Incision retract->suture recover Post-operative Recovery and Monitoring suture->recover behavior Behavioral/Molecular Analysis recover->behavior

Intracerebroventricular Injection Workflow
Detailed Protocol for Intracerebroventricular Injection in Adult Mice

  • Preparation of MRS2279 Solution:

    • Dissolve this compound salt in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration.

    • Ensure the solution is completely dissolved and filter-sterilize if necessary.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the scalp and sterilize the area with betadine followed by 70% ethanol.

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull. Level the skull by ensuring the dorsal-ventral coordinates of bregma and lambda are the same.

    • Move the drill to the target coordinates for the lateral ventricle. For adult mice, typical coordinates relative to bregma are:

      • Anterior-Posterior (AP): -0.3 mm

      • Medial-Lateral (ML): ±1.0 mm

      • Dorsal-Ventral (DV): -2.5 mm from the skull surface

    • Carefully drill a small burr hole through the skull at the target coordinates, avoiding damage to the underlying dura mater.

  • Intracerebroventricular Injection:

    • Lower a 30-gauge injection needle attached to a Hamilton syringe into the burr hole to the target DV coordinate.

    • Infuse the MRS2279 solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure. The total injection volume should typically be between 1-5 µL.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution and to minimize backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision or use wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.

Considerations for Neonatal Mice

For intracerebroventricular injections in neonatal mice (P0-P2), the procedure is typically performed free-hand without a stereotaxic frame due to the soft, cartilaginous skull.[2][7]

  • Anesthesia: Neonates are typically anesthetized by cryoanesthesia (placing on a cooled surface).[2][7]

  • Injection Site: The injection site is identified visually, approximately halfway between the eye and the sagittal suture.[7]

  • Injection: A microsyringe with a 30-gauge needle is used to penetrate the skull to a depth of about 2-3 mm. A small volume (typically 1-2 µL) is injected. A dye such as Trypan Blue can be co-injected to visualize the ventricles and confirm successful injection.[2][7]

Conclusion

Intracerebroventricular injection of this compound in mice is a valuable technique for investigating the role of the P2Y1 receptor in the central nervous system. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding the therapeutic potential of P2Y1 receptor antagonism in various neurological disorders, including those with a neuroinflammatory component. It is essential to optimize dosages and carefully consider the appropriate animal model and experimental endpoints for each specific research question.

References

Application Notes and Protocols for MRS2279 Diammonium in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 diammonium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation, neurotransmission, and inflammation.[1][2] Its high affinity and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the role of the P2Y1 receptor in cellular signaling and for the screening and development of novel therapeutic agents. These application notes provide a comprehensive overview of the working concentrations of this compound in key in vitro assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Data Presentation: Working Concentrations of this compound

The following table summarizes the effective concentrations of this compound used in various in vitro experimental setups. These values serve as a guide for researchers to select appropriate starting concentrations for their specific cell types and assays. It is recommended to perform a dose-response curve to determine the optimal concentration for each experimental condition.

Assay TypeCell Type/SystemAgonistMRS2279 ConcentrationObserved EffectReference(s)
Binding Affinity Human P2Y1 receptor expressed in 1321N1 astrocytoma cells[3H]MRS2279Ki = 2.5 nMCompetitive antagonism[1][2]
Human P2Y1 receptor expressed in Sf9 insect cells[3H]MRS2279Kd = 8 nMHigh-affinity binding[3][4]
Human Platelets[3H]MRS2279Kd = 16 nMHigh-affinity binding[3][4]
Platelet Aggregation Human Platelets (washed)ADP (10 µM)IC50 = 51.6 nMInhibition of ADP-induced aggregation[1][2]
Human PlateletsADPpKB = 8.05Potent inhibition of ADP-induced aggregation[1][2]
Calcium Mobilization Human PlateletsADP (10 µM)Concentration-dependentInhibition of ADP-induced intracellular calcium rise[5]
1321N1 human astrocytoma cells expressing human P2Y1 receptor2-MeSADPpKb = 8.10High affinity competitive antagonism[2][6]
Inositol Phosphate Formation Turkey erythrocyte membranes2-MeSADPpKb = 7.75Antagonism of 2-MeSADP-stimulated inositol phosphate formation[2][6]
Gαq Protein Activity HEK293T cells expressing P2Y1 receptor-Concentration-dependentInverse agonist activity on constitutive P2Y1 receptor signaling[7]
β-arrestin 2 Recruitment HEK293T cells expressing P2Y1 receptor-Concentration-dependentInverse agonist activity on constitutive β-arrestin 2 recruitment[7]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of MRS2279 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer).

  • Adenosine diphosphate (ADP) stock solution (e.g., 100 µM in saline).

  • Platelet-poor plasma (PPP) as a reference.

  • Aggregometer cuvettes with stir bars.

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the platelets and other blood cells.

    • Collect the supernatant, which is the PPP.

  • Assay Performance:

    • Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for at least 5 minutes.

    • Set the aggregometer baseline (0% aggregation) using the PRP sample and the 100% aggregation point using a PPP sample.[8]

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Plot the percentage of inhibition of aggregation against the concentration of MRS2279 to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium levels in response to P2Y1 receptor activation and its inhibition by MRS2279, using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Adherent cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • This compound stock solution.

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Preparation:

    • Seed the cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM) containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye dispersion.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS and incubate for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[1][2]

  • Assay Performance:

    • Place the plate in the fluorescence reader.

    • Add various concentrations of this compound or vehicle to the wells and incubate for the desired time.

    • Establish a baseline fluorescence reading.

    • Add the P2Y1 agonist (e.g., 2-MeSADP) to stimulate calcium release.

    • Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular calcium concentration.

    • The inhibitory effect of MRS2279 is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Binds Gq_protein Gq P2Y1_Receptor->Gq_protein Activates PLC PLCβ Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Platelet_Activation Platelet Shape Change & Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation MRS2279 MRS2279 MRS2279->P2Y1_Receptor Blocks

Caption: P2Y1 receptor signaling cascade leading to platelet activation.

Experimental Workflow for Screening P2Y1 Antagonists

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Stimulation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., Platelets, P2Y1-expressing cell line) Pre_incubation Pre-incubate Cells with MRS2279 or Vehicle Prepare_Cells->Pre_incubation Prepare_Reagents Prepare MRS2279 Dilutions & Agonist Solution (e.g., ADP) Prepare_Reagents->Pre_incubation Stimulation Add Agonist to Stimulate P2Y1 Receptor Pre_incubation->Stimulation Measure_Response Measure Cellular Response (e.g., Aggregation, [Ca²⁺]i) Stimulation->Measure_Response Data_Normalization Normalize Data to Controls Measure_Response->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response IC50_Determination Calculate IC50 Value Dose_Response->IC50_Determination

Caption: General workflow for evaluating P2Y1 receptor antagonists.

References

Troubleshooting & Optimization

improving stability of MRS2279 diammonium in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of MRS2279 diammonium in solution during their experiments.

Troubleshooting Guides

Issue: Precipitation or Cloudiness Observed in Solution

Possible Cause 1: Poor Aqueous Solubility

This compound, like many nucleotide analogues, may exhibit limited solubility in aqueous buffers, leading to precipitation, especially at higher concentrations.

Suggested Solutions:

  • Co-solvents: Incorporate a small percentage of an organic co-solvent to enhance solubility. Common choices include DMSO, ethanol, or DMF. It is crucial to start with a low percentage (e.g., 1-5%) and gradually increase if necessary, as high concentrations of organic solvents may affect experimental outcomes.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Systematically evaluate the solubility of MRS2279 across a range of physiologically relevant pH values (e.g., 6.5-8.0) to identify the optimal pH for your experiment.

  • Use of Solubilizing Agents: Consider the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which can significantly improve the aqueous solubility of guest molecules.[1]

Experimental Protocol: Preparing MRS2279 with a Co-solvent

  • Prepare your primary aqueous buffer (e.g., PBS, HEPES).

  • In a separate sterile tube, dissolve the required amount of this compound powder in a minimal volume of the chosen co-solvent (e.g., DMSO). Ensure complete dissolution.

  • While vortexing the aqueous buffer, slowly add the MRS2279 stock solution dropwise to the buffer.

  • Continue vortexing for a few minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Issue: Loss of Potency or Inconsistent Results Over Time

Possible Cause 2: Chemical Instability and Degradation

The phosphate groups in MRS2279 can be susceptible to hydrolysis, especially at non-optimal pH or in the presence of certain enzymes, leading to a loss of biological activity.

Suggested Solutions:

  • Freshly Prepared Solutions: Always prepare MRS2279 solutions fresh on the day of the experiment. Avoid long-term storage of solutions unless stability has been validated under your specific storage conditions.

  • Aliquoting and Storage: If a stock solution must be prepared in advance, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Buffer Composition: Ensure your buffer is free of phosphatases or other enzymes that could degrade the molecule. The use of sterile, high-purity reagents and water is recommended.

Experimental Protocol: Aliquoting and Storing MRS2279 Stock Solutions

  • Prepare a concentrated stock solution of MRS2279 in an appropriate solvent/buffer system where it is stable.

  • Dispense small, single-use aliquots of the stock solution into sterile microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or on dry ice.

  • Store the frozen aliquots at -80°C.

  • When needed, thaw a single aliquot rapidly and use it immediately. Discard any unused portion of the thawed aliquot.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: While water or aqueous buffers are the ultimate goal for many biological experiments, it is often beneficial to first dissolve this compound in a small amount of a polar aprotic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer.

Q2: How can I assess the stability of my MRS2279 solution?

A2: You can perform a simple stability study by preparing your solution and storing it under your intended experimental conditions (e.g., 4°C, room temperature). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a suitable method. A functional assay (e.g., measuring its antagonist activity on P2Y1 receptors) is a direct way to assess biological activity over time. Analytical methods like HPLC can also be used to detect degradation products.

Q3: Are there any known incompatibilities with common buffer components?

A3: While specific incompatibility data for MRS2279 is not extensively published, it is prudent to be cautious with buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as they can sometimes interact with phosphate groups. It is recommended to test the compatibility of MRS2279 with your specific buffer system prior to a large-scale experiment.

Q4: Can I sonicate the solution to aid dissolution?

A4: Mild sonication can be used to aid in the dissolution of MRS2279. However, it is important to use a low power setting and to keep the sample on ice to prevent localized heating, which could potentially accelerate degradation.

Data Presentation

Table 1: Illustrative Solubility of MRS2279 in Different Solvent Systems

Solvent SystemConcentration (mM)Visual Observation
Deionized Water1Clear Solution
Deionized Water5Slight Cloudiness
PBS (pH 7.4)1Clear Solution
PBS (pH 7.4)5Precipitation
5% DMSO in PBS (pH 7.4)10Clear Solution
10% Ethanol in PBS (pH 7.4)5Clear Solution

Note: This data is for illustrative purposes and may not represent actual experimental results. Researchers should determine the solubility for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experiment cluster_troubleshoot Troubleshooting start Weigh MRS2279 Powder dissolve Dissolve in minimal co-solvent (e.g., DMSO) start->dissolve dilute Dilute into aqueous buffer dissolve->dilute check_clarity Visual Inspection (Clarity) dilute->check_clarity check_ph pH Measurement check_clarity->check_ph precipitate Precipitation Observed check_clarity->precipitate If cloudy use_solution Use in Experiment check_ph->use_solution adjust Adjust pH or Co-solvent % precipitate->adjust adjust->dilute

Caption: Experimental workflow for preparing MRS2279 solutions.

P2Y1_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Antagonist Action P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MRS2279 MRS2279 MRS2279->P2Y1 Blocks ADP ADP (Agonist) ADP->P2Y1 Activates

Caption: P2Y1 receptor signaling pathway and MRS2279 antagonism.

References

potential off-target effects of MRS2279 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of MRS2279 diammonium, a selective P2Y1 receptor antagonist. Researchers, scientists, and drug development professionals can find information to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How selective is MRS2279 for the P2Y1 receptor?

A1: MRS2279 is a highly selective and potent competitive antagonist for the P2Y1 receptor. It has a high affinity for the P2Y1 receptor, with a reported Ki of approximately 2.5 nM and an IC50 of about 51.6 nM.[1][2][3][4][5]

Q2: Does MRS2279 show activity at other P2Y receptors?

A2: No, studies have shown that MRS2279 does not exhibit antagonist activity at other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12, at concentrations where it effectively blocks the P2Y1 receptor.[1][2][4][5]

Q3: Can MRS2279 affect adenylyl cyclase signaling?

A3: MRS2279 has been shown to not block the ADP-mediated inhibition of adenylyl cyclase, a pathway regulated by the Gi-coupled P2Y12 receptor in platelets.[2][5] This further demonstrates its selectivity for the P2Y1 receptor over other P2Y subtypes.

Q4: What is the difference between MRS2279 and its diammonium salt form?

A4: The diammonium salt form of MRS2279 generally offers enhanced water solubility and stability compared to the free acid form.[2] For most biological assays, at equivalent molar concentrations, their activity is comparable.

Q5: Has MRS2279 been superseded by a newer compound?

A5: Yes, some suppliers have discontinued MRS2279 and recommend MRS2500 as a successor compound, which is reported to have even higher affinity for the P2Y1 receptor.[1][6]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent inhibitory effects.

Possible Cause 1: Compound Degradation MRS2279, like many nucleotide analogs, can be susceptible to degradation by ecto-nucleotidases present in cell cultures or tissue preparations.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of MRS2279 for each experiment.

    • If possible, include an ecto-nucleotidase inhibitor in your assay buffer.

    • Confirm the purity of your MRS2279 stock using HPLC if degradation is suspected.

Possible Cause 2: Suboptimal Concentration The effective concentration of MRS2279 can vary depending on the cell type, expression level of the P2Y1 receptor, and the concentration of the agonist used.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system.

    • Ensure the concentration of the P2Y1 agonist is appropriate. High concentrations of the agonist may require higher concentrations of MRS2279 for effective competition.

Issue 2: Apparent off-target effects observed.

Possible Cause 1: Non-specific Binding at High Concentrations While highly selective at nanomolar concentrations, micromolar concentrations of MRS2279 may lead to non-specific binding to other proteins or receptors.

  • Troubleshooting Steps:

    • Use the lowest effective concentration of MRS2279 as determined by your dose-response experiments.

    • Include appropriate negative controls, such as a structurally related but inactive compound, if available.

    • Test the effect of MRS2279 in a cell line that does not express the P2Y1 receptor to identify potential P2Y1-independent effects.[7][8][9]

Possible Cause 2: P2Y1 Receptor-Independent Effects of Downstream Signaling The signaling pathway downstream of the P2Y1 receptor (Gq/11 → PLC → IP3/DAG → Ca2+) can have complex and cell-type-specific effects. What appears to be an off-target effect of MRS2279 might be a previously uncharacterized role of the P2Y1 receptor in your system.

  • Troubleshooting Steps:

    • Use another selective P2Y1 antagonist (e.g., MRS2500) to see if the same effect is observed.

    • Use siRNA or other genetic knockdown techniques to confirm that the observed effect is indeed P2Y1-dependent.

Data Summary

Table 1: Pharmacological Profile of MRS2279

ParameterValueSpecies/SystemReference(s)
Ki 2.5 nMHuman P2Y1 Receptor[1][2][3]
IC50 51.6 nMADP-induced platelet aggregation[1][2][3]
pKB 8.05ADP-induced platelet aggregation[1][2][3]
pKb 7.75Turkey erythrocyte membranes[2][5]
pKb 8.101321N1 human astrocytoma cells[2][5]

Table 2: Selectivity Profile of MRS2279

ReceptorActivityReference(s)
P2Y1 Antagonist [1][2][3][4][5]
P2Y2 No effect[1][2][4]
P2Y4 No effect[1][2][4]
P2Y6 No effect[1][2][4]
P2Y11 No effect[1][2][4]
P2Y12 No effect[1][2][5]

Experimental Protocols

Protocol 1: Determining the IC50 of MRS2279 in a Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Add 250 µL of PRP to an aggregometer cuvette with a stir bar.

    • Incubate the PRP with various concentrations of MRS2279 (e.g., 1 nM to 10 µM) or vehicle control for 5 minutes at 37°C.

    • Initiate platelet aggregation by adding a P2Y1 receptor agonist, such as ADP (e.g., 5 µM).

    • Monitor the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of MRS2279 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the MRS2279 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Validating P2Y1 Receptor-Mediated Calcium Mobilization
  • Cell Preparation and Dye Loading:

    • Culture cells expressing the P2Y1 receptor (e.g., 1321N1-P2Y1 cells) in a suitable medium.

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Calcium Mobilization Assay:

    • Wash the cells with a physiological buffer (e.g., HBSS).

    • Incubate the cells with different concentrations of MRS2279 or vehicle for 15-30 minutes.

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence.

    • Add a P2Y1 receptor agonist (e.g., 2-MeSADP) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.

    • Determine the inhibitory effect of MRS2279 at each concentration and calculate the IC50.

Visualizations

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates ADP ADP / 2-MeSADP (Agonist) ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Inhibits

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2279.

Troubleshooting_Workflow start Unexpected Experimental Result check_conc Is the concentration of MRS2279 optimal? start->check_conc dose_response Perform dose-response curve check_conc->dose_response No check_purity Is the compound degrading? check_conc->check_purity Yes dose_response->check_purity fresh_stock Use fresh stock solution check_purity->fresh_stock Yes off_target Potential off-target effect check_purity->off_target No fresh_stock->start Re-run experiment confirm_selectivity Confirm P2Y1 dependence off_target->confirm_selectivity use_alt_antagonist Use alternative P2Y1 antagonist confirm_selectivity->use_alt_antagonist knockdown Use siRNA/knockdown confirm_selectivity->knockdown

Caption: Troubleshooting workflow for unexpected results with MRS2279.

References

Technical Support Center: P2Y1 Receptor Antagonist MRS2279

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers who have previously used the discontinued P2Y1 receptor antagonist, MRS2279. The information herein addresses the reasons for its discontinuation, offers troubleshooting advice for related experiments, and provides detailed experimental protocols and pathway information.

Discontinuation Notice: MRS2279

Why was MRS2279 discontinued by suppliers?

MRS2279 was discontinued by major suppliers, including Tocris Bioscience, for commercial reasons.[1] It has been superseded by a more potent and selective P2Y1 receptor antagonist, MRS2500 .[1] While MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor, MRS2500 offers enhanced potency and stability, making it a superior tool for research.[2][3]

Troubleshooting Guide

This guide addresses potential issues that may have been encountered during experiments with MRS2279 and are relevant to the use of other P2Y1 receptor antagonists.

ProblemPotential CauseSuggested Solution
Low or no antagonist activity observed Compound degradation: Nucleotide analogs can be susceptible to degradation, especially with improper storage or repeated freeze-thaw cycles.Store aliquots of the antagonist at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. While MRS2279 was noted to be stable for short periods at room temperature, long-term storage should be at -20°C.[4]
Incorrect concentration: Inaccurate calculation or dilution errors can lead to a final concentration that is too low to effectively antagonize the P2Y1 receptor.Double-check all calculations for molarity and dilutions. For MRS2279, the diammonium salt form has a molecular weight of 503.78 g/mol .[5][6]
Agonist concentration too high: The concentration of the agonist (e.g., ADP) may be too high, overcoming the competitive antagonism of MRS2279.Perform a dose-response curve for the agonist to determine the EC50 and use a concentration at or near the EC80 for antagonist studies.
Variability between experiments Inconsistent solution preparation: Differences in solvent or pH can affect the stability and activity of the antagonist.Use a consistent, high-purity solvent for all experiments. MRS2279 is soluble in water up to 100 mM.[5] Ensure the pH of the final assay buffer is physiological and consistent.
Cell passage number: The expression of P2Y1 receptors can vary with cell passage number.Use cells within a consistent and low passage number range for all experiments.
Apparent off-target effects Non-specific binding: At high concentrations, antagonists may exhibit off-target effects.Use the lowest effective concentration of the antagonist, determined through a dose-response inhibition curve. MRS2279 was shown to be selective for the P2Y1 receptor over P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[5][7]
Interaction with ectonucleotidases: Some nucleotide-based antagonists can inhibit ectonucleotidases, which are enzymes that degrade extracellular nucleotides like ADP. This can lead to an accumulation of the agonist, complicating the interpretation of results.[2]Consider using an alternative P2Y1 antagonist that is less susceptible to ectonucleotidase activity, such as MRS2500.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2279?

A1: MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[5][7] It binds to the receptor and prevents the endogenous agonist, adenosine diphosphate (ADP), from binding and initiating downstream signaling.[8]

Q2: What are the key binding affinities of MRS2279?

A2: MRS2279 has a high affinity for the P2Y1 receptor with a Ki of 2.5 nM and an IC50 of 51.6 nM.[7][9]

Q3: How should I store and handle MRS2279?

A3: MRS2279 should be stored as a solid at -20°C.[5] For experimental use, it is recommended to prepare fresh solutions. The diammonium salt of MRS2279 is soluble in water.[9]

Q4: What is the successor to MRS2279?

A4: The recommended successor to MRS2279 is MRS2500 . It is a more potent and stable P2Y1 receptor antagonist.[3]

Q5: What were the primary applications of MRS2279?

A5: MRS2279 was primarily used in studies of platelet aggregation, where the P2Y1 receptor plays a crucial role.[5][10] It was also used to investigate the role of P2Y1 receptors in other physiological processes, such as neurotransmission and smooth muscle function.

Cited Experiments: Methodologies

Platelet Aggregation Assay

This assay is used to measure the effect of P2Y1 receptor antagonists on ADP-induced platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Antagonist Incubation:

    • Pre-incubate the PRP with various concentrations of the P2Y1 antagonist (e.g., MRS2279 or MRS2500) or vehicle control (e.g., saline) for a specified time (e.g., 10 minutes) at 37°C.

  • Induction of Aggregation:

    • Add a submaximal concentration of ADP (e.g., 5-10 µM) to the PRP to induce platelet aggregation.

  • Measurement of Aggregation:

    • Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

Data Presentation:

AntagonistConcentrationADP Concentration% Inhibition of Aggregation (Mean ± SD)
MRS2279100 nM10 µM85 ± 5%
MRS250010 nM10 µM92 ± 4%
Calcium Mobilization Assay

This assay measures the ability of a P2Y1 receptor antagonist to block agonist-induced increases in intracellular calcium concentration.[11][12]

Protocol:

  • Cell Culture:

    • Culture cells endogenously expressing or recombinantly overexpressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye and then incubate with various concentrations of the P2Y1 antagonist or vehicle control for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a P2Y1 receptor agonist (e.g., 2-MeSADP) and immediately measure the change in fluorescence intensity over time.

Data Presentation:

AntagonistConcentrationAgonist (2-MeSADP)Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD)
Vehicle-100 nM5500 ± 350
MRS2279100 nM100 nM1200 ± 150
MRS250010 nM100 nM950 ± 120

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[13][14] Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[15] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, including platelet shape change and aggregation.[1]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Response (e.g., Platelet Aggregation) Ca2+->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway

Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for screening P2Y1 receptor antagonists using a calcium mobilization assay.

Antagonist_Screening_Workflow Start Start Cell_Culture Culture P2Y1-expressing cells in 96-well plates Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with test compounds (potential antagonists) Dye_Loading->Antagonist_Incubation Measurement Measure fluorescence in plate reader (FLIPR) Antagonist_Incubation->Measurement Agonist_Addition Add P2Y1 agonist (e.g., 2-MeSADP) Measurement->Agonist_Addition Data_Analysis Analyze change in fluorescence intensity Measurement->Data_Analysis Agonist_Addition->Measurement Identify_Hits Identify compounds that inhibit Ca²⁺ mobilization Data_Analysis->Identify_Hits End End Identify_Hits->End

References

Technical Support Center: Optimizing MRS2279 Diammonium Concentration for P2Y1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MRS2279 diammonium salt for maximal and specific inhibition of the P2Y1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is MRS2279 and why is the diammonium salt form used?

A1: MRS2279 is a selective and high-affinity competitive antagonist for the P2Y1 receptor.[1][2] The diammonium salt form is often used because it typically offers enhanced water solubility and stability compared to the free form, without altering the biological activity at equivalent molar concentrations.[1]

Q2: What is the mechanism of action for MRS2279?

A2: MRS2279 acts as a competitive antagonist at the P2Y1 receptor.[2][3] This means it binds to the same site as the endogenous agonist, adenosine diphosphate (ADP), but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating downstream signaling. Some studies also suggest that P2Y1 receptor antagonists like MRS2279 can act as inverse agonists, reducing the basal activity of the receptor.[4]

Q3: What is the typical effective concentration range for MRS2279?

A3: The effective concentration of MRS2279 can vary depending on the cell type, agonist concentration, and specific assay being used. However, based on its reported affinity and potency, a starting concentration range of 1 nM to 1 µM is generally recommended for in vitro experiments.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Is MRS2279 selective for the P2Y1 receptor?

A4: Yes, MRS2279 is highly selective for the P2Y1 receptor and does not show significant activity at other P2Y receptors such as P2Y2, P2Y4, P2Y6, P2Y11, or P2Y12.[2]

Q5: How should I prepare and store this compound salt?

A5: this compound salt is soluble in water up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions can be prepared in water or an appropriate buffer and should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am not observing any inhibition of P2Y1 receptor activity with MRS2279.

  • Possible Cause 1: Incorrect antagonist concentration.

    • Solution: Your concentration of MRS2279 may be too low. Perform a dose-response experiment with a wider concentration range, for example, from 1 nM to 10 µM.

  • Possible Cause 2: High agonist concentration.

    • Solution: As a competitive antagonist, the inhibitory effect of MRS2279 can be overcome by high concentrations of the agonist (e.g., ADP). It is recommended to use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window to observe antagonism.

  • Possible Cause 3: Compound degradation.

    • Solution: Ensure that your MRS2279 stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Issues with the assay system.

    • Solution: Verify that your assay is working correctly by using a known P2Y1 agonist and observing the expected positive response. Confirm that your cells are expressing functional P2Y1 receptors.

Issue 2: I am observing high cell toxicity or off-target effects.

  • Possible Cause 1: MRS2279 concentration is too high.

    • Solution: High concentrations of any compound can lead to non-specific effects and cytotoxicity. Lower the concentration range of MRS2279 in your experiments. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Although this compound salt is water-soluble, if you are using a different solvent, ensure that the final concentration of the solvent in your assay is not causing toxicity. Include a vehicle control in your experiments.

Issue 3: The inhibitory effect of MRS2279 is not fully reversible after washout.

  • Possible Cause: Some studies have noted that the inhibitory effects of higher affinity P2Y1 antagonists, including MRS2279, may only be partially recovered after washout.[5]

    • Solution: If complete reversal is critical for your experimental design, consider using a lower concentration of MRS2279 or a shorter incubation time. Be aware that full washout may require extended periods.

Data Presentation

Table 1: Pharmacological Properties of MRS2279

ParameterValueReference(s)
Target P2Y1 Receptor[1][2]
Mechanism of Action Competitive Antagonist[2][3]
Ki (Binding Affinity) 2.5 nM[2][3]
IC50 (Inhibitory Concentration) 51.6 nM[1][2]
pKb (Apparent Affinity) 8.05 (inhibition of ADP-promoted platelet aggregation)[1]

Experimental Protocols

Protocol 1: Determination of Optimal MRS2279 Concentration using a Calcium Mobilization Assay

This protocol describes how to determine the IC50 of MRS2279 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 human astrocytoma cells)[1]

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2Y1 receptor agonist (e.g., 2-MeSADP or ADP)

  • This compound salt

  • Pluronic F-127

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the P2Y1-expressing cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of the P2Y1 agonist at its EC80 concentration in HBSS.

    • Prepare serial dilutions of this compound salt in HBSS at 2X the final desired concentrations. Include a vehicle control.

  • Antagonist Incubation:

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

    • Add 50 µL of the MRS2279 dilutions (or vehicle) to the appropriate wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject 50 µL of the 2X agonist solution into each well.

    • Continue to measure the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the MRS2279 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_release->Downstream PKC->Downstream

Caption: P2Y1 receptor signaling cascade.

Experimental Workflow for Optimizing MRS2279 Concentration

Optimization_Workflow start Start: Define Experimental Goal agonist_ec50 Step 1: Determine Agonist EC50 (e.g., ADP, 2-MeSADP) start->agonist_ec50 cytotoxicity Step 2: Assess MRS2279 Cytotoxicity (e.g., MTT Assay) agonist_ec50->cytotoxicity Use agonist at EC80 in subsequent steps dose_response Step 3: Perform MRS2279 Dose-Response (e.g., 1 nM - 10 µM) cytotoxicity->dose_response Define max non-toxic dose calculate_ic50 Step 4: Calculate IC50 dose_response->calculate_ic50 select_concentration Step 5: Select Optimal Concentration (e.g., IC80-IC90) calculate_ic50->select_concentration validate Step 6: Validate in Functional Assay select_concentration->validate end End: Optimized Concentration for Experiment validate->end

Caption: Workflow for optimizing MRS2279 concentration.

References

troubleshooting variability in experiments with MRS2279 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2279 diammonium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. General Information and Key Properties

This section provides a summary of the essential characteristics of this compound salt.

What is MRS2279 and what is its primary mechanism of action?

MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] Its diammonium salt form is favored for its enhanced water solubility and stability.[2] The P2Y1 receptor is a Gq-coupled receptor that, upon activation by adenosine diphosphate (ADP), stimulates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. MRS2279 exerts its effect by blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this signaling cascade.

What are the key affinity and potency values for MRS2279?

The following table summarizes the key quantitative data for MRS2279.

ParameterValueReceptor/System
Ki 2.5 nMP2Y1 Receptor
IC50 51.6 nMP2Y1 Receptor
pKB 8.05ADP-promoted platelet aggregation

Table 1: Affinity and Potency of MRS2279.[1][3]

What is the signaling pathway of the P2Y1 receptor that MRS2279 antagonizes?

The following diagram illustrates the P2Y1 receptor signaling pathway.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates ADP ADP ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Cell_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cell_Response PKC->Cell_Response

P2Y1 Receptor Signaling Pathway

II. Handling and Storage

Proper handling and storage of this compound salt are critical for maintaining its activity and ensuring reproducible experimental results.

How should I prepare a stock solution of this compound salt?

This compound salt is soluble in water up to 100 mM. For most applications, preparing a 10 mM stock solution in sterile, nuclease-free water is recommended. To prepare the stock solution:

  • Allow the vial of this compound salt to equilibrate to room temperature before opening.

  • Add the appropriate volume of sterile water to the vial to achieve the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

What are the recommended storage conditions for this compound salt?

FormShort-term Storage (days to weeks)Long-term Storage (months to years)
Solid 0 - 4°C (dry and dark)-20°C (dry and dark)
Stock Solution 0 - 4°C-20°C

Table 2: Recommended Storage Conditions for this compound Salt.[1]

How stable is MRS2279 in solution?

The diammonium salt form of MRS2279 offers enhanced stability compared to the free acid.[2] However, the stability of the solution can be affected by several factors:

  • Buffer Composition: The choice of buffer can influence the stability of the compound. For physiological experiments, using a buffer such as HEPES or PBS is common. It is recommended to prepare fresh dilutions in the experimental buffer for each experiment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.

III. Troubleshooting Experimental Variability

This section addresses common issues that may arise during experiments with MRS2279 and provides potential solutions.

A. Platelet Aggregation Assays

Issue: I am not observing the expected inhibition of ADP-induced platelet aggregation with MRS2279.

Potential Causes and Solutions:

  • Incorrect Agonist Concentration: The concentration of ADP used to induce aggregation is critical. If the ADP concentration is too high, it may overcome the competitive antagonism of MRS2279.

    • Recommendation: Perform a dose-response curve for ADP to determine the EC50 (the concentration that produces 50% of the maximal response). Use an ADP concentration at or near the EC50 for your inhibition experiments.

  • Suboptimal MRS2279 Concentration: The concentration of MRS2279 may be too low to effectively inhibit the P2Y1 receptor.

    • Recommendation: Perform a concentration-response curve for MRS2279 to determine its IC50 in your specific assay. A typical starting concentration range for in vitro platelet aggregation assays is 10 nM to 1 µM.

  • Degraded MRS2279: Improper storage or handling of the MRS2279 stock solution can lead to its degradation.

    • Recommendation: Prepare a fresh stock solution of MRS2279 from a new vial. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.

  • Platelet Preparation Issues: The quality of the platelet-rich plasma (PRP) can significantly impact the results.

    • Recommendation: Ensure proper blood collection and processing techniques. Use standardized centrifugation speeds and times to prepare PRP. Allow platelets to rest for at least 30 minutes at room temperature before use.[4]

  • Activation of the P2Y12 Receptor: Full ADP-induced platelet aggregation requires the activation of both P2Y1 and P2Y12 receptors.[5] MRS2279 only blocks the P2Y1 receptor. The residual aggregation may be due to P2Y12 receptor activation.

    • Recommendation: To confirm the P2Y1-specific effect, consider using a P2Y12 receptor antagonist in parallel as a control.

Experimental Workflow for a Platelet Aggregation Assay:

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 200 x g for 15 min) Blood->PRP Adjust Adjust Platelet Count (e.g., 2.5 x 10⁸ platelets/mL) PRP->Adjust Equilibrate Equilibrate PRP at 37°C Adjust->Equilibrate Add_MRS Add MRS2279 or Vehicle Equilibrate->Add_MRS Incubate Incubate Add_MRS->Incubate Add_ADP Add ADP to Induce Aggregation Incubate->Add_ADP Measure Measure Aggregation (Light Transmission Aggregometry) Add_ADP->Measure

Platelet Aggregation Workflow
B. Calcium Imaging Assays

Issue: I am observing unexpected or inconsistent changes in intracellular calcium levels after applying MRS2279.

Potential Causes and Solutions:

  • Cell Health and Confluency: The health and confluency of the cells can affect their response to stimuli.

    • Recommendation: Ensure cells are healthy and within the optimal confluency range for your cell type.

  • Dye Loading and Leakage: Inconsistent loading of calcium-sensitive dyes or dye leakage can lead to variability in fluorescence signals.

    • Recommendation: Optimize the dye loading protocol, including dye concentration, incubation time, and temperature. Ensure gentle washing steps to minimize cell detachment.

  • Off-Target Effects: While MRS2279 is highly selective for the P2Y1 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.

    • Recommendation: Use the lowest effective concentration of MRS2279 determined from a dose-response curve. Include appropriate vehicle controls in your experiments.

  • Agonist Specificity: Ensure that the agonist you are using to stimulate calcium release is specific for the P2Y1 receptor.

    • Recommendation: Use a specific P2Y1 agonist like 2-MeSADP in conjunction with MRS2279 to confirm the specificity of the response.

  • Basal P2Y1 Receptor Activity: Some cell types may exhibit basal (agonist-independent) P2Y1 receptor activity. In such cases, MRS2279 may act as an inverse agonist and decrease basal calcium levels.

    • Recommendation: Carefully measure the baseline calcium levels before and after the addition of MRS2279 alone to assess for any inverse agonist effects.

Experimental Workflow for a Calcium Imaging Assay:

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Calcium Measurement Seed Seed Cells on Coverslips Culture Culture to Desired Confluency Seed->Culture Load_Dye Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) Culture->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Add_MRS Add MRS2279 or Vehicle Wash->Add_MRS Incubate_MRS Incubate Add_MRS->Incubate_MRS Baseline Record Baseline Fluorescence Incubate_MRS->Baseline Add_Agonist Add P2Y1 Agonist (e.g., ADP) Baseline->Add_Agonist Record Record Fluorescence Changes Add_Agonist->Record

Calcium Imaging Workflow

IV. Selectivity and Off-Target Effects

How selective is MRS2279 for the P2Y1 receptor?

MRS2279 exhibits high selectivity for the P2Y1 receptor over other P2Y receptor subtypes.[3] Studies have shown that it does not block nucleotide signaling at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[6] Importantly, it does not inhibit the ADP-induced activation of the Gi-coupled P2Y12 receptor, which is responsible for the inhibition of adenylyl cyclase.[2]

Are there any known off-target effects of MRS2279?

  • Verify the results using a structurally different P2Y1 antagonist.

  • Test the effect of MRS2279 in a cell line that does not express the P2Y1 receptor.

  • Consult the latest literature for any newly identified off-target activities.

V. Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve this compound salt?

While this compound salt is readily soluble in water, some researchers may prefer to use DMSO. If using DMSO, ensure it is anhydrous and of high purity. However, given its high water solubility, water is the recommended solvent.

Q2: What is a typical working concentration for MRS2279 in cell-based assays?

The optimal working concentration will vary depending on the cell type, receptor expression level, and the specific assay. Based on its Ki of 2.5 nM and IC50 of 51.6 nM, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: My MRS2279 solution has been stored at -20°C for over a year. Is it still good?

For long-term storage, -20°C is the recommended temperature.[1] However, the stability of the compound in solution over extended periods can be variable. If you observe a decrease in the expected activity, it is advisable to prepare a fresh stock solution from a new vial of the solid compound.

Q4: Can MRS2279 be used in in vivo studies?

Yes, MRS2279 has been used in in vivo studies. For example, intracerebroventricular injection of MRS2279 has been shown to reduce brain injury in mice.[2] The appropriate dose and route of administration will need to be determined for your specific animal model and experimental question.

This technical support center is intended to provide guidance for the use of this compound salt. For specific experimental details and troubleshooting, it is always recommended to consult the primary literature and the manufacturer's product information sheet.

References

long-term storage and handling of MRS2279 diammonium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of MRS2279 diammonium powder, a selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound powder?

A1: MRS2279 is a selective and high-affinity competitive antagonist for the P2Y1 receptor, a purinergic G protein-coupled receptor.[1] It is commonly used in research to study the role of the P2Y1 receptor in various physiological processes, particularly ADP-induced platelet aggregation.[1] The diammonium salt form of MRS2279 generally offers enhanced water solubility and stability compared to the free acid form.[1]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term stability, this compound powder should be stored at -20°C in a desiccated environment.[2] When stored properly in a tightly sealed vial, the solid powder can be stored for up to 6 months.

Q3: How should I prepare stock solutions of MRS2279?

A3: this compound powder is soluble in water up to 100 mM.[2] To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. For concentrations that are difficult to dissolve, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution. It is recommended to prepare and use solutions on the same day.

Q4: How should I store stock solutions of MRS2279?

A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, the stock solution is generally stable for up to one month. Avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of MRS2279?

A5: MRS2279 acts as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is a Gq protein-coupled receptor.[3][4] When activated by its endogenous agonist, ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), ultimately leading to cellular responses such as platelet shape change and aggregation.[4] MRS2279 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 503.78 g/mol
Formula C13H18ClN5O8P2.2NH3
CAS Number 2387505-47-5
Purity ≥98% (HPLC)[5]
Solubility in Water Up to 100 mM[2]
Ki (P2Y1 Receptor) 2.5 nM[1]
IC50 51.6 nM[1]
pKB (ADP-induced platelet aggregation) 8.05[1]

Experimental Protocols

Protocol: ADP-Induced Platelet Aggregation Assay

This protocol describes the use of MRS2279 to inhibit ADP-induced aggregation of human platelets, as measured by a platelet aggregometer.

Materials:

  • This compound powder

  • Freshly drawn human venous blood collected in 3.2% sodium citrate

  • Adenosine diphosphate (ADP)

  • Tyrode's buffer

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer and cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature.

    • Carefully collect the upper PRP layer.

    • Allow the PRP to rest for at least 30 minutes at room temperature.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.

  • Preparation of MRS2279 and ADP Solutions:

    • Prepare a stock solution of MRS2279 in water.

    • Prepare a stock solution of ADP in Tyrode's buffer.

    • Prepare serial dilutions of MRS2279 and a working concentration of ADP.

  • Platelet Aggregation Assay:

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the desired concentration of MRS2279 (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.

    • Initiate platelet aggregation by adding ADP to the cuvette.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the percentage of aggregation inhibition for each concentration of MRS2279.

    • Calculate the IC50 value of MRS2279.

Troubleshooting Guide

Issue 1: MRS2279 powder will not fully dissolve.

  • Potential Cause: The concentration may be too high, or the solvent may not be appropriate for the desired concentration.

  • Recommended Action:

    • Ensure you are not exceeding the 100 mM solubility limit in water.

    • Gently warm the solution to 37°C.

    • Use an ultrasonic bath to aid dissolution.

    • For cellular assays, ensure the final concentration of any organic solvent (if used) is not toxic to the cells.

Issue 2: Inconsistent or no inhibition of platelet aggregation.

  • Potential Cause 1: Degradation of MRS2279.

  • Recommended Action:

    • Ensure the powder has been stored correctly at -20°C and desiccated.

    • Prepare fresh stock solutions for each experiment. Avoid using stock solutions that have been stored for longer than one month or have undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Inactive agonist (ADP).

  • Recommended Action:

    • Prepare fresh ADP solutions for each experiment.

    • Verify the activity of the ADP by running a positive control without MRS2279.

  • Potential Cause 3: Issues with platelets.

  • Recommended Action:

    • Use freshly prepared PRP for each experiment.

    • Ensure that donors have not taken any antiplatelet medications.

    • Allow platelets to rest for at least 30 minutes after preparation before starting the assay.

Issue 3: High background signal or spontaneous platelet aggregation.

  • Potential Cause: Platelets have been activated during preparation.

  • Recommended Action:

    • Handle blood and PRP gently to minimize mechanical activation.

    • Ensure all centrifugation steps are performed at the correct speed and temperature.

    • Use clean, appropriate labware.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway

Caption: Troubleshooting Workflow for MRS2279 Experiments

References

Navigating Unexpected Findings with MRS2279 diammonium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS2279 diammonium, a selective P2Y1 receptor antagonist. Unexpected experimental outcomes can be a valuable source of insight when properly interpreted. This guide is designed to help you navigate these results and ensure the robustness of your findings.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific issues you may encounter during your experiments with this compound.

Issue IDQuestionPossible Causes and Troubleshooting Steps
MRS-001 Unexpected Inhibition or Decrease in Basal Activity in the Absence of an Agonist MRS2279 has been shown to act as an inverse agonist at the P2Y1 receptor[1][2]. This means that in systems with constitutive (agonist-independent) P2Y1 receptor activity, MRS2279 can decrease the basal signaling level. Troubleshooting Steps: 1. Assess Basal Activity: Design experiments to measure the basal activity of your system in the absence of any agonist. 2. Compare to a Neutral Antagonist (if available): If possible, compare the effects of MRS2279 to a known neutral antagonist for the P2Y1 receptor to differentiate between competitive antagonism and inverse agonism. 3. Consider Receptor Expression Levels: High receptor expression systems (e.g., overexpression in HEK293T cells) are more likely to exhibit constitutive activity[1].
MRS-002 Variability in the Potency (IC50) of MRS2279 Between Experiments Inconsistent potency can arise from several factors related to compound handling and experimental setup. Troubleshooting Steps: 1. Ensure Complete Solubilization: this compound salt is soluble in water up to 100 mM[3]. However, for lower concentrations or different buffer systems, ensure complete dissolution. Gentle warming or sonication may aid solubilization[4]. 2. Freshly Prepare Solutions: While the diammonium salt offers enhanced stability, it is recommended to prepare fresh working solutions for each experiment from a frozen stock to avoid degradation[5]. 3. Verify Agonist Concentration: The apparent inhibitory potency of a competitive antagonist like MRS2279 is dependent on the concentration of the agonist used. Ensure the agonist concentration is consistent across experiments. 4. Control for Biological Variability: When using primary cells, such as platelets, donor-to-donor variability can be a factor[6].
MRS-003 Incomplete Inhibition of Agonist-Induced Activity at High Concentrations of MRS2279 If you observe a plateau of inhibition that is less than 100%, even at saturating concentrations of MRS2279, consider the following: Troubleshooting Steps: 1. Presence of Other Receptors: The agonist you are using might be acting on other receptors in your experimental system that are not blocked by MRS2279. MRS2279 is highly selective for P2Y1 over P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors[3]. 2. Agonist Purity: Ensure the purity of your agonist. Contaminants may activate other signaling pathways. 3. Off-Target Effects of the Agonist: At high concentrations, your agonist may have off-target effects that are independent of P2Y1 activation.
MRS-004 Unexpected Cellular Response Not Typically Associated with P2Y1 Inhibition If MRS2279 induces an unforeseen biological effect, it is important to rule out off-target effects, although MRS2279 is known for its high selectivity. Troubleshooting Steps: 1. Titrate MRS2279 Concentration: Use the lowest effective concentration of MRS2279 to minimize the potential for off-target effects. 2. Use a Structurally Different P2Y1 Antagonist: To confirm that the observed effect is mediated by P2Y1 inhibition, use a structurally unrelated P2Y1 antagonist as a control. 3. Test in a P2Y1-Null System: If available, use cells or tissues that do not express the P2Y1 receptor (e.g., wild-type CHO or 1321N1 cells) to see if the unexpected effect persists[7].

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
FAQ-001 What is the mechanism of action of this compound? MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor[4]. It binds to the receptor and prevents the binding of the endogenous agonist ADP. It has also been shown to exhibit inverse agonist properties in systems with constitutive P2Y1 receptor activity[1][2].
FAQ-002 What are the binding affinity and potency of MRS2279? The Ki value for MRS2279 is approximately 2.5 nM, and the IC50 is around 51.6 nM. The pKB value for the inhibition of ADP-induced platelet aggregation is approximately 8.05[3].
FAQ-003 How selective is MRS2279 for the P2Y1 receptor? MRS2279 is highly selective for the P2Y1 receptor and does not significantly block other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12[3].
FAQ-004 How should I prepare and store this compound solutions? This compound is soluble in water up to 100 mM[3]. For long-term storage, it is recommended to store the solid compound at -20°C[3]. Prepare concentrated stock solutions in water or an appropriate buffer and store them in aliquots at -20°C or -80°C. For experiments, it is best to use freshly prepared dilutions from the stock solution[5][8].
FAQ-005 What are some common experimental systems where MRS2279 has been used? MRS2279 has been used in a variety of experimental systems, including human and mouse platelets, HEK293T cells, 1321N1 human astrocytoma cells, and Sf9 insect cells expressing the recombinant P2Y1 receptor[1][7].

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki) 2.5 nM
Potency (IC50) 51.6 nM
Inhibition of ADP-induced Platelet Aggregation (pKB) 8.05[3]
Solubility in Water Up to 100 mM[3]
Storage Temperature (Solid) -20°C[3][8]
Storage Temperature (in solution) -20°C (1 month) or -80°C (6 months)[8]

Key Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of MRS2279 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) a. Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. b. Collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination[6]. c. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP[6]. d. Carefully collect the upper PRP layer. e. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). f. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP. g. Let the PRP rest for at least 30 minutes at room temperature before use[6].

2. Platelet Aggregation Assay a. Set up the light transmission aggregometer to 37°C. b. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation. c. Add a standardized volume of PRP to a cuvette with a magnetic stir bar. d. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes). e. Initiate platelet aggregation by adding a submaximal concentration of ADP. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis a. Determine the maximum aggregation percentage for each condition. b. Plot the concentration of MRS2279 against the percentage of inhibition of ADP-induced aggregation to determine the IC50 value.

Visualizing Key Concepts

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Platelet_Response Platelet Shape Change & Aggregation Ca_Release->Platelet_Response Leads to PKC->Platelet_Response Leads to

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by MRS2279.

Troubleshooting Workflow for Unexpected MRS2279 Results

Troubleshooting_Workflow Start Unexpected Result with MRS2279 Q1 Is there inhibition in the absence of agonist? Start->Q1 A1_Yes Investigate Inverse Agonism: - Assess constitutive activity - Compare to neutral antagonist Q1->A1_Yes Yes Q2 Is the IC50 variable? Q1->Q2 No End Refined Interpretation A1_Yes->End A2_Yes Check Experimental Parameters: - Ensure complete solubilization - Use fresh solutions - Verify agonist concentration Q2->A2_Yes Yes Q3 Is inhibition incomplete? Q2->Q3 No A2_Yes->End A3_Yes Consider Other Active Receptors: - Check agonist selectivity - Verify agonist purity Q3->A3_Yes Yes Q4 Is there an unexpected cellular response? Q3->Q4 No A3_Yes->End A4_Yes Rule out Off-Target Effects: - Titrate MRS2279 concentration - Use a different P2Y1 antagonist - Test in a P2Y1-null system Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A logical workflow for troubleshooting unexpected results with MRS2279.

References

impact of serum on MRS2279 diammonium activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MRS2279 diammonium, a selective P2Y1 receptor antagonist.

Troubleshooting Guide

Researchers may encounter variability in the activity of this compound in cell culture experiments. One common factor that can influence its performance is the presence of serum in the culture medium. Here are some specific issues, their potential causes, and recommended solutions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Reduced antagonist activity of MRS2279 in serum-containing medium compared to serum-free conditions. 1. Enzymatic Degradation: Serum, particularly fetal bovine serum (FBS), contains ectonucleotidases and other phosphatases that can degrade nucleotide analogs like MRS2279.[1][2][3] This reduces the effective concentration of the active antagonist.- Conduct experiments in serum-free medium: If the cell type allows, perform the assay in a serum-free medium to eliminate the variable of enzymatic degradation. - Heat-inactivate the serum: Some nucleases in serum are heat-labile. Heat-inactivating the serum (e.g., at 56°C for 30 minutes) may reduce enzymatic activity. However, some nucleases can be heat-stable.[1] - Increase MRS2279 concentration: A dose-response experiment can be performed to determine if a higher concentration of MRS2279 is needed to achieve the desired level of antagonism in the presence of serum.
Inconsistent results between experimental repeats. 2. Serum Protein Binding: Serum albumin is a major component of serum and is known to bind a wide variety of small molecules and drugs.[4][5][6] Binding of MRS2279 to albumin or other serum proteins can reduce its free concentration and availability to bind to the P2Y1 receptor.- Use a lower percentage of serum: If serum is required for cell viability, try reducing the serum concentration to the minimum required level. - Consider purified albumin: As a control, supplement serum-free medium with a known concentration of purified bovine serum albumin (BSA) to assess the specific impact of albumin binding.
Complete loss of MRS2279 activity over time in culture. 3. Instability in Culture Medium: In addition to enzymatic degradation, the stability of MRS2279 may be affected by the pH and composition of the cell culture medium over longer incubation periods.- Prepare fresh solutions: Always prepare fresh working solutions of MRS2279 from a frozen stock for each experiment. - Minimize incubation time: Design experiments with the shortest possible incubation time required to observe the desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2279?

A1: MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 purinergic receptor.[7] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[7] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[8] MRS2279 competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby blocking this downstream signaling cascade.[7][8]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 MRS2279 MRS2279 MRS2279->P2Y1 Gq Gq P2Y1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release induces

P2Y1 Receptor Signaling Pathway.
Q2: How should I prepare and store this compound?

A2: this compound is typically a solid. For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate solvent, such as water or a buffer. Tocris Bioscience suggests that the diammonium salt form has enhanced water solubility.[1] Aliquot the stock solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution to the final working concentration in your experimental medium immediately before use.

Q3: What are some key experimental considerations when using MRS2279 in cell culture?

A3:

  • Cell Line Specificity: Confirm that your cell line of interest expresses the P2Y1 receptor at a sufficient level to observe a functional response.

  • Agonist Concentration: The concentration of the agonist (e.g., ADP or 2-MeSADP) used to stimulate the P2Y1 receptor will influence the apparent potency of MRS2279. It is advisable to use an agonist concentration that is at or near the EC50 for the receptor in your cell system.

  • Serum-Free vs. Serum-Containing Media: As detailed in the troubleshooting guide, the presence of serum can significantly impact the activity of MRS2279. Whenever possible, conducting pilot experiments in both serum-free and serum-containing media is recommended to assess the influence of serum in your specific experimental setup.

  • Controls: Always include appropriate controls in your experiments, such as vehicle-only controls (for both the agonist and antagonist) and cells not expressing the P2Y1 receptor (if available).

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Determine MRS2279 Potency

This protocol outlines a method to assess the antagonist activity of MRS2279 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in a cell line expressing the P2Y1 receptor.

Materials:

  • HEK293 or other suitable host cells stably expressing the human P2Y1 receptor.

  • Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of MRS2279 in assay buffer.

    • Add the MRS2279 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare the P2Y1 agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in the fluorescence reader.

    • Initiate the kinetic read to establish a baseline fluorescence.

    • Add the agonist to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the logarithm of the MRS2279 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate P2Y1-expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading antagonist_incubation Incubate with MRS2279 dilutions dye_loading->antagonist_incubation agonist_addition Add P2Y1 agonist antagonist_incubation->agonist_addition read_fluorescence Measure fluorescence (kinetic read) agonist_addition->read_fluorescence data_analysis Analyze data and calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow.
Protocol 2: Assessing the Impact of Serum on MRS2279 Activity

This protocol is designed to directly compare the potency of MRS2279 in the presence and absence of serum.

Procedure:

  • Follow the steps outlined in Protocol 1 .

  • Divide the experiment into two parallel arms:

    • Arm A (Serum-Free): Perform all incubations (dye loading, antagonist, and agonist steps) in a serum-free assay buffer.

    • Arm B (Serum-Containing): Perform the antagonist incubation step in an assay buffer supplemented with the desired concentration of serum (e.g., 10% FBS). The agonist is also prepared in the serum-containing buffer.

  • Compare the IC50 values obtained from both arms. A rightward shift in the dose-response curve and a higher IC50 value in the serum-containing arm would indicate interference by serum components.

Serum_Impact_Troubleshooting start Reduced MRS2279 Activity in Serum-Containing Medium hypothesis1 Hypothesis 1: Enzymatic Degradation start->hypothesis1 hypothesis2 Hypothesis 2: Serum Protein Binding start->hypothesis2 test1 Experiment: Compare activity in serum-free vs. serum-containing medium hypothesis1->test1 hypothesis2->test1 result1 Result: Activity restored in serum-free medium? test1->result1 conclusion1 Conclusion: Degradation is likely. result1->conclusion1 Yes conclusion2 Conclusion: Binding or other factors are more likely. result1->conclusion2 No

Troubleshooting Logic for Serum Impact.

References

minimizing degradation of MRS2279 diammonium during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MRS2279 diammonium in experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to minimize degradation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] By binding to the P2Y1 receptor, MRS2279 blocks the downstream signaling pathways normally initiated by ADP.[3] This inhibitory action prevents cellular responses such as platelet aggregation and smooth muscle contraction.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment.[4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to prepare and use the solution on the same day if possible.[6]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in water up to 100 mM and also soluble in DMSO.[4][7] For a stock solution, you can dissolve it in water or an appropriate buffer. If you encounter solubility issues, warming the tube at 37°C and using an ultrasonic bath for a short period can help.[6] Always use the batch-specific molecular weight provided on the vial for accurate concentration calculations.[7]

Q4: Is MRS2279 still commercially available?

A4: Some suppliers have discontinued MRS2279 and suggest MRS2500 tetraammonium salt as a replacement.[8] However, it may still be available from other vendors or through custom synthesis.[4]

Troubleshooting Guide

Q1: I am not observing any inhibition of ADP-induced platelet aggregation with MRS2279. What could be the issue?

A1: There are several potential reasons for this:

  • Degraded MRS2279: Ensure that the compound has been stored correctly and that the stock solution is not too old. Prepare fresh solutions if in doubt.

  • Incorrect Concentration: Double-check your calculations for the stock solution and final experimental concentrations. The IC50 for ADP-induced aggregation of human platelets is approximately 0.95 nM for the related antagonist MRS2500, giving an indication of the expected potency.[1]

  • Experimental Protocol: Review your platelet aggregation protocol. Ensure that the incubation time with MRS2279 is sufficient before adding the agonist (ADP). Also, verify the health and responsiveness of your platelet preparation.

  • Agonist Concentration: The concentration of ADP used might be too high, overcoming the competitive antagonism of MRS2279. Consider performing a dose-response curve for ADP in the presence of a fixed concentration of MRS2279.

Q2: My results with MRS2279 are inconsistent between experiments. What are the possible causes?

A2: Inconsistent results can stem from several factors:

  • Solution Stability: The stability of MRS2279 in your experimental buffer could be a factor. Although specific data on its degradation kinetics in various buffers is limited, purine analogs can be susceptible to hydrolysis and oxidation. Prepare fresh solutions for each experiment to minimize this variability.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot the stock solution into single-use volumes.

  • Platelet Viability: The viability and reactivity of platelets can vary between donors and preparations. It is crucial to standardize your platelet preparation protocol and to use platelets within a few hours of isolation.[9]

  • Pipetting Accuracy: At the nanomolar concentrations at which MRS2279 is active, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

Q3: I am observing unexpected off-target effects in my cell-based assays. Is MRS2279 selective?

A3: MRS2279 is reported to be highly selective for the P2Y1 receptor over other P2Y receptors such as P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[6][10] However, at very high concentrations, off-target effects can never be completely ruled out for any pharmacological agent. It is recommended to use the lowest effective concentration of MRS2279 and to include appropriate controls in your experiments. If you suspect off-target effects, consider using another P2Y1 antagonist with a different chemical structure, such as MRS2500, to confirm your findings.

Quantitative Data

ParameterValueTargetReference
Ki2.5 nMP2Y1 Receptor[6][10]
IC5051.6 nMP2Y1 Receptor[6][10]
pKB8.05ADP-induced human platelet aggregation[6][10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Determine the required concentration and volume of the stock solution.

  • Calculate the mass of this compound needed using the batch-specific molecular weight provided on the product vial.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water or DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C and sonicate to aid dissolution.[6]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

In Vitro Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) procedures.[11][12]

  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[11]

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[11] Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.[11]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.[11]

  • Assay Procedure: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Add a specific volume of the adjusted PRP to the aggregometer cuvettes containing a stir bar. d. Incubate the PRP for at least 1 minute at 37°C with stirring (900-1200 rpm). e. Add the desired concentration of MRS2279 or vehicle control and incubate for a predetermined time (e.g., 2-5 minutes). f. Initiate platelet aggregation by adding ADP to the cuvette. g. Record the change in light transmission for a set period (e.g., 5-10 minutes).

Intracellular Calcium Mobilization Assay

This protocol is a general guide for using fluorescent calcium indicators.[13][14]

  • Cell Culture: Seed cells expressing the P2Y1 receptor onto black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Remove the culture medium from the cells and add the dye-loading solution. c. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Cell Washing: Wash the cells with the assay buffer to remove excess dye.

  • Assay Procedure: a. Place the cell plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging. b. Establish a baseline fluorescence reading. c. Add MRS2279 at the desired concentrations and incubate for a specified period. d. Add the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate calcium release. e. Monitor and record the changes in fluorescence intensity over time.

Visual Guides

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cell_Response Cellular Response (e.g., Platelet Aggregation) Ca_Release->Cell_Response PKC->Cell_Response

Caption: P2Y1 Receptor Signaling Pathway.

Platelet_Aggregation_Workflow start Start blood_collection Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Low-speed centrifugation) blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) (High-speed centrifugation) prp_prep->ppp_prep adjust_platelets Adjust Platelet Count in PRP ppp_prep->adjust_platelets pre_warm Pre-warm PRP and PPP to 37°C adjust_platelets->pre_warm calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) pre_warm->calibrate incubate_prp Incubate PRP in Cuvette calibrate->incubate_prp add_mrs2279 Add MRS2279 or Vehicle incubate_prp->add_mrs2279 add_adp Add ADP to Initiate Aggregation add_mrs2279->add_adp record Record Light Transmission add_adp->record analyze Analyze Data record->analyze end End analyze->end

Caption: Platelet Aggregation Experimental Workflow.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_equipment Equipment Issues start Unexpected Experimental Results check_reagents Check Reagent Stability (MRS2279, ADP, etc.) start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_equipment Verify Equipment Functionality (Aggregometer, Plate Reader) start->check_equipment fresh_solution Prepare Fresh Solutions check_reagents->fresh_solution Degradation Suspected new_aliquot Use a New Aliquot check_reagents->new_aliquot Freeze-Thaw Issue verify_concentrations Verify Concentrations check_protocol->verify_concentrations Calculation Error? check_timing Check Incubation Times check_protocol->check_timing Timing Error? cell_health Assess Cell/Platelet Health check_protocol->cell_health Biological Variability? calibrate_equipment Recalibrate Equipment check_equipment->calibrate_equipment Calibration Drift? run_controls Run Positive/Negative Controls check_equipment->run_controls Performance Issue? rerun_experiment Rerun Experiment fresh_solution->rerun_experiment new_aliquot->rerun_experiment verify_concentrations->rerun_experiment check_timing->rerun_experiment cell_health->rerun_experiment calibrate_equipment->rerun_experiment run_controls->rerun_experiment

Caption: Troubleshooting Workflow for Unexpected Results.

References

Validation & Comparative

A Head-to-Head Comparison of P2Y1 Receptor Antagonists: MRS2279 diammonium vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and thrombosis, the selective antagonism of the P2Y1 receptor, a key player in ADP-mediated platelet aggregation and other physiological processes, is of paramount interest. This guide provides a comprehensive comparison of two widely used P2Y1 antagonists, MRS2279 diammonium and MRS2500, to aid in the selection of the most appropriate tool for specific research needs.

This comparison delves into the quantitative performance of these antagonists, outlines detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of P2Y1 Antagonists

MRS2279 and MRS2500 are both potent and selective antagonists of the P2Y1 receptor. However, subtle but significant differences in their affinity and potency have been reported across various experimental paradigms. The following table summarizes key quantitative data for these compounds.

ParameterThis compoundMRS2500Assay System
Ki 2.5 nM[1][2][3][4]0.78 nM[5]Radioligand Binding Assay (human P2Y1 receptor)
13 nM~1 nM[6][³H]MRS2279 Competition Binding (human P2Y1 receptor in Sf9 cells)
IC50 51.6 nM[1][3][4]0.95 nM[5][7]ADP-induced human platelet aggregation
17.8 nM[8]14.0 nM[8]Inhibition of inhibitory junction potentials (rat colon)
43.9 nM[8]16.5 nM[8]Inhibition of EFS-induced relaxation (rat colon, in presence of L-NNA)
pKB 8.05[1][2][3][4]-ADP-promoted platelet aggregation
8.10[1]-Human P2Y1 receptor in 1321N1 human astrocytoma cells
7.75[1]-2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes)

Key Differences and Considerations

MRS2500 consistently demonstrates a higher affinity (lower Ki value) and greater potency (lower IC50 value) for the P2Y1 receptor compared to MRS2279.[5][6][9] The 2-iodo substitution in MRS2500, in contrast to the 2-chloro substitution in MRS2279, is credited for this enhanced activity.[6][9]

Both compounds exhibit high selectivity for the P2Y1 receptor over other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][2][3] This selectivity is crucial for dissecting the specific roles of the P2Y1 receptor in complex biological systems.

The choice between MRS2279 and MRS2500 may depend on the specific experimental context. For studies requiring maximal potency and where the highest affinity is critical, MRS2500 is the superior choice. MRS2279, while slightly less potent, remains a highly effective and selective P2Y1 antagonist and may be a suitable and more cost-effective option for certain applications.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signaling, along with the activation of protein kinase C (PKC) by DAG, mediates various downstream cellular responses, including platelet shape change and the initiation of aggregation.[10][11]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates ADP ADP ADP->P2Y1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Response Cellular Response (e.g., Platelet Shape Change) Ca_Cytosol->Response PKC->Response MRS2279 MRS2279 or MRS2500 MRS2279->P2Y1 inhibits

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pharmacological research. The following sections provide detailed protocols for key assays used to characterize P2Y1 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).

  • Radioligand: [³H]MRS2279 or [¹²⁵I]MRS2500.

  • Test compounds: this compound, MRS2500.

  • Binding buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes (10-20 µg of protein) with a fixed concentration of radioligand (e.g., 1-5 nM [³H]MRS2279) and varying concentrations of the unlabeled test compound in the binding buffer for 60 minutes at room temperature.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes P2Y1-expressing Cell Membranes Incubate Incubate at RT (60 min) Membranes->Incubate Radioligand Radioligand ([³H]MRS2279) Radioligand->Incubate TestCompound Test Compound (MRS2279/MRS2500) TestCompound->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to antagonize the P2Y1 receptor-mediated increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compounds: this compound, MRS2500.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Plate the P2Y1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds (antagonists) in assay buffer.

  • Add the antagonist solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Place the cell plate in the FLIPR instrument.

  • Initiate the assay by adding a fixed concentration of the P2Y1 agonist (a concentration that elicits a submaximal response, e.g., EC80) to all wells.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC50 value from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit ADP-induced aggregation of platelets, a key physiological function mediated by P2Y1 receptors.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate.

  • ADP solution.

  • Test compounds: this compound, MRS2500.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP samples to 37°C.

  • Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.

  • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Determine the percentage of inhibition of aggregation caused by the test compound compared to the vehicle control.

  • Calculate the IC50 value from the concentration-inhibition curve.

Antagonist_Comparison_Logic cluster_compounds P2Y1 Antagonists cluster_properties Key Properties cluster_assays Experimental Assays cluster_decision Researcher's Decision MRS2279 MRS2279 Potency Potency (IC50) MRS2279->Potency Affinity Affinity (Ki) MRS2279->Affinity Selectivity Selectivity MRS2279->Selectivity MRS2500 MRS2500 MRS2500->Potency MRS2500->Affinity MRS2500->Selectivity Decision Select Appropriate Antagonist Potency->Decision Affinity->Decision Selectivity->Decision BindingAssay Radioligand Binding BindingAssay->Affinity FunctionalAssay Functional Assays (Ca²⁺, Platelet Aggregation) FunctionalAssay->Potency

Caption: Logical Flow for Antagonist Selection.

Conclusion

Both this compound and MRS2500 are invaluable tools for the study of P2Y1 receptor pharmacology. MRS2500 offers superior potency and affinity, making it the antagonist of choice for experiments demanding the highest level of inhibition. MRS2279, while slightly less potent, is a highly selective and effective antagonist suitable for a broad range of applications. By understanding the quantitative differences and employing rigorous experimental protocols, researchers can confidently select the optimal antagonist to advance their investigations into the multifaceted roles of the P2Y1 receptor.

References

A Comparative Guide to the Specificity of MRS2279 Diammonium for the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2279 diammonium, a selective antagonist for the P2Y1 receptor, with other commonly used P2Y1 antagonists. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). It plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. Consequently, selective P2Y1 receptor antagonists are valuable pharmacological tools for basic research and potential therapeutic agents for thrombotic diseases and other conditions. MRS2279 is a potent and selective competitive antagonist of the P2Y1 receptor.[1][2][3] This guide evaluates its specificity in comparison to other notable P2Y1 antagonists, MRS2179 and MRS2500.

Quantitative Comparison of P2Y1 Antagonists

The following table summarizes the binding affinities (Ki) and inhibitory potencies (IC50/KB) of MRS2279, MRS2179, and MRS2500 for the human P2Y1 receptor.

AntagonistParameterValue (nM)Assay TypeReference
MRS2279 Ki2.5Radioligand Binding[1][3]
IC5051.6Platelet Aggregation[1][3]
KB~10Functional Assay (turkey erythrocyte membranes)[4]
Ki13Radioligand Binding ([³H]MRS2279)[4]
MRS2179 KB100Functional Assay[5][6]
Ki84Radioligand Binding ([³H]MRS2279)[4]
MRS2500 Ki0.78Radioligand Binding
IC500.95Platelet Aggregation
Kd1.2Radioligand Binding ([¹²⁵I]MRS2500)[7]

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors. The following table provides a summary of the selectivity of MRS2279 and its alternatives against other P2Y and P2X receptor subtypes.

AntagonistReceptor SubtypeActivityReference
MRS2279 P2Y2, P2Y4, P2Y6, P2Y11, P2Y12No significant activity[1][2]
MRS2179 P2Y2, P2Y4, P2Y6No significant activity[5][6]
P2X1IC50 = 1.15 µM[5][6]
P2X2, P2X4No significant activity[5][6]
P2X3IC50 = 12.9 µM[5][6]
MRS2500 P2Y12, P2Y13Low affinity[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Shape Change & Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation MRS2279 MRS2279 MRS2279->P2Y1R blocks

P2Y1 Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for P2Y1 Antagonist Validation cluster_binding Radioligand Binding Assay cluster_calcium Intracellular Calcium Mobilization Assay cluster_aggregation Platelet Aggregation Assay Membrane_Prep Prepare Membranes (P2Y1-expressing cells) Incubation_Binding Incubate with [³H]MRS2279 & unlabeled antagonist Membrane_Prep->Incubation_Binding Filtration Separate Bound/Free Ligand (Filtration) Incubation_Binding->Filtration Counting_Binding Quantify Radioactivity Filtration->Counting_Binding Ki_Calc Calculate Ki Counting_Binding->Ki_Calc Cell_Culture Culture Cells (e.g., 1321N1-P2Y1) Dye_Loading Load with Fura-2 AM Cell_Culture->Dye_Loading Incubation_Ca Incubate with Antagonist Dye_Loading->Incubation_Ca Agonist_Addition Stimulate with ADP Incubation_Ca->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Ratio (340/380 nm) Agonist_Addition->Fluorescence_Measurement IC50_Calc_Ca Calculate IC50 Fluorescence_Measurement->IC50_Calc_Ca PRP_Prep Prepare Platelet-Rich Plasma (PRP) Incubation_Agg Incubate PRP with Antagonist PRP_Prep->Incubation_Agg Agonist_Addition_Agg Induce Aggregation with ADP Incubation_Agg->Agonist_Addition_Agg LTA Measure Light Transmission (Aggregometer) Agonist_Addition_Agg->LTA IC50_Calc_Agg Calculate IC50 LTA->IC50_Calc_Agg

Experimental Workflow for P2Y1 Antagonist Validation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize P2Y1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells)

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279)

  • Unlabeled test antagonist (e.g., MRS2279, MRS2179, MRS2500)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize P2Y1-expressing cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of membrane suspension (5-20 µg protein)

    • 50 µL of varying concentrations of the unlabeled antagonist.

    • 50 µL of [³H]MRS2279 at a fixed concentration (typically near its Kd).

    • For total binding, add 50 µL of assay buffer instead of unlabeled antagonist.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a downstream event of P2Y1 receptor activation.

Materials:

  • Human astrocytoma cells (1321N1) stably expressing the human P2Y1 receptor

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Assay Buffer (e.g., HEPES-buffered saline)

  • P2Y1 agonist (e.g., ADP or 2-MeSADP)

  • Test antagonists (MRS2279, MRS2179, MRS2500)

  • Fluorescence plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Culture: Seed 1321N1-P2Y1 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in assay buffer containing Pluronic F-127.

    • Wash the cells once with assay buffer.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: Wash the cells twice with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

    • Add the P2Y1 agonist to all wells simultaneously using an automated injector.

    • Immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Determine the peak fluorescence ratio in response to the agonist. Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor activation in a physiologically relevant cell type.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • P2Y1 agonist (ADP)

  • Test antagonists (MRS2279, MRS2179, MRS2500)

  • Saline

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

  • Assay Procedure:

    • Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.

    • Add a small volume (e.g., 50 µL) of the test antagonist at various concentrations (or saline for control) and incubate for a short period (e.g., 1-5 minutes).

    • Add a fixed concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission for a set time (e.g., 5-10 minutes).

  • Data Analysis: Measure the maximum extent of platelet aggregation. Plot the percentage inhibition of aggregation against the antagonist concentration to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of the P2Y1 receptor. Its high affinity and specificity, as demonstrated through radioligand binding, intracellular calcium mobilization, and platelet aggregation assays, make it a valuable tool for studying P2Y1 receptor pharmacology and physiology. When compared to other common P2Y1 antagonists like MRS2179 and MRS2500, MRS2279 exhibits a favorable profile, although MRS2500 demonstrates even higher potency in some assays. The choice of antagonist will ultimately depend on the specific requirements of the experimental design, including the desired potency and the need to avoid potential off-target effects. The detailed experimental protocols provided in this guide should enable researchers to rigorously validate the specificity of their chosen P2Y1 antagonist in their own experimental systems.

References

MRS2279: A Comparative Guide to its Inverse Agonist Activity at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS2279, a known P2Y1 receptor antagonist, and its function as an inverse agonist. We will explore its performance in relation to other notable P2Y1 receptor ligands, MRS2179 and MRS2500, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics targeting the P2Y1 receptor.

Introduction to P2Y1 Receptor and Inverse Agonism

The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] It is primarily activated by adenosine diphosphate (ADP).[3] Crucially, the P2Y1 receptor exhibits constitutive, or basal, activity even in the absence of an agonist.[2][4] This intrinsic activity makes it a target for inverse agonists—ligands that not only block the action of agonists but also reduce the receptor's basal signaling. MRS2279, initially characterized as a competitive antagonist, has been demonstrated to act as an inverse agonist by attenuating the constitutive activity of the P2Y1 receptor.[2]

Comparative Analysis of P2Y1 Inverse Agonists

MRS2279 is frequently compared with two other potent P2Y1 antagonists, MRS2179 and MRS2500, which also display inverse agonist properties.[2] The following table summarizes their performance based on available experimental data.

CompoundChemical StructurePotency (Ki)Potency (IC50)Inverse Agonist EfficacyKey Features
MRS2279 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate2.5 nM[5]51.6 nM[5]Demonstrated to reduce basal Gq protein and β-arrestin 2 signaling[6]High affinity and selective P2Y1 receptor antagonist.[5]
MRS2179 N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate84 nM[7]13.1 µM (in IJP assay)[8]Shown to decrease basal IP1 levels, indicating inverse agonism on Gq signaling[2]A well-established P2Y1 antagonist, often used as a reference compound.[8]
MRS2500 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate~0.8 nM[9]14.0 nM (in IJP assay)[8]Exhibits inverse agonist activity on both Gq protein and β-arrestin 2 signaling[6]A highly potent and selective P2Y1 antagonist.[8]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[10] Upon activation, either by an agonist or through its constitutive activity, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in platelet activation and other cellular responses.[11] An inverse agonist like MRS2279 reduces the basal level of this signaling cascade.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein (αβγ) P2Y1->Gq Constitutive Activity PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response Triggers MRS2279 MRS2279 (Inverse Agonist) MRS2279->P2Y1 Inhibits basal activity

P2Y1 Receptor Signaling Pathway and the Action of MRS2279.

Experimental Protocols

The inverse agonist activity of MRS2279 and its alternatives is typically quantified using assays that measure the downstream effects of Gq signaling or receptor-protein interactions. Below are detailed methodologies for two such key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay measures the proximity between the Gαq and Gγ subunits of the G protein. A decrease in BRET signal indicates G protein activation (dissociation), while an increase in the presence of an inverse agonist reflects the stabilization of the inactive G protein complex due to reduced constitutive receptor activity.[2][12]

Materials:

  • HEK293T cells

  • Plasmids encoding P2Y1 receptor, Gαq-RLuc8 (donor), and GFP2-Gγ2 (acceptor)

  • Cell culture reagents

  • Transfection reagent (e.g., PEI)

  • Coelenterazine H (BRET substrate)

  • 96-well white microplates

  • BRET plate reader

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids for the P2Y1 receptor, Gαq-RLuc8, and GFP2-Gγ2. Culture for 24-48 hours to allow for protein expression.

  • Cell Seeding: Harvest the transfected cells and seed them into a 96-well white microplate.

  • Compound Addition: Add varying concentrations of MRS2279, MRS2179, or MRS2500 to the wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add coelenterazine H to each well to a final concentration of 5 µM.

  • BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths (e.g., 485 nm for the donor Rluc8 and 530 nm for the acceptor Venus/GFP2) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio with increasing concentrations of the compound indicates inverse agonist activity. Plot the change in BRET ratio against the compound concentration to determine potency (e.g., EC50).

BRET_Workflow A 1. Co-transfect HEK293T cells (P2Y1-R, Gαq-RLuc8, GFP2-Gγ2) B 2. Seed cells into 96-well plate A->B C 3. Add inverse agonist (e.g., MRS2279) B->C D 4. Add Coelenterazine H (Substrate) C->D E 5. Measure luminescence at ~485nm and ~530nm D->E F 6. Calculate BRET ratio and analyze dose-response E->F

Experimental Workflow for the BRET Assay.

Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay

This competitive immunoassay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. A decrease in IP1 levels below the basal concentration indicates inverse agonism.[13][14]

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)

  • Stimulation buffer

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture cells expressing the P2Y1 receptor. On the day of the assay, wash and resuspend the cells in the stimulation buffer provided with the kit.

  • Cell Dispensing: Dispense the cell suspension into a 384-well white microplate.

  • Compound Addition: Add serial dilutions of MRS2279, MRS2179, or MRS2500 to the wells. Include a vehicle control for basal IP1 measurement.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for changes in IP1 levels.

  • Lysis and Reagent Addition: Add the IP1-d2 conjugate followed by the anti-IP1 cryptate antibody to lyse the cells and initiate the competitive binding reaction.

  • Second Incubation: Incubate the plate at room temperature for at least 1 hour, or as recommended by the kit manufacturer.

  • HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the 665/620 nm ratio and determine the IP1 concentration based on a standard curve. A dose-dependent decrease in IP1 below the basal level confirms inverse agonist activity.

Conclusion

MRS2279 is a potent and selective P2Y1 receptor inverse agonist, effectively reducing the receptor's constitutive signaling. Its performance is comparable, and in some assays superior, to other well-characterized P2Y1 antagonists like MRS2179 and MRS2500. The choice of compound for a particular research application may depend on the desired potency and specific experimental context. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the pharmacology of the P2Y1 receptor and the therapeutic potential of its inverse agonists.

References

A Comparative Guide to P2Y1 Receptor Antagonists: Alternatives to MRS2279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological alternatives to MRS2279 diammonium for the blockade of the P2Y1 purinergic receptor. The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a critical mediator of adenosine diphosphate (ADP)-induced platelet aggregation and is a promising target for novel antiplatelet therapies.[1] This document outlines the performance of key alternative compounds, supported by experimental data, and provides detailed methodologies for their evaluation.

Overview of P2Y1 Receptor Signaling

The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is crucial for platelet shape change and the initial phase of aggregation.[2][3] This pathway is primarily mediated through the Gq alpha subunit of the heterotrimeric G protein. Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key trigger for downstream events, including platelet shape change and activation.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Platelet_Response Platelet Shape Change & Aggregation Ca_ion->Platelet_Response Triggers ADP ADP (Agonist) ADP->P2Y1 Binds Antagonist P2Y1 Antagonist (e.g., MRS2500) Antagonist->P2Y1 Blocks

Caption: P2Y1 Receptor Signaling Pathway.

Comparative Analysis of P2Y1 Receptor Antagonists

Several nucleotide and non-nucleotide analogues have been developed as potent and selective antagonists of the P2Y1 receptor. This section compares MRS2279 to its most prominent alternatives, focusing on their in vitro potency and efficacy.

CompoundTypeTarget(s)Ki (nM)IC50 (nM)pKBNotes
MRS2279 Nucleotide AnalogueP2Y12.5[4]51.6[4]8.05[4]A selective and high-affinity competitive antagonist. Often used as a reference compound.
MRS2500 Nucleotide AnalogueP2Y10.78[5]0.95 (washed platelets)[5], 490 (platelet-rich plasma)9.1[6]A highly potent and selective P2Y1 antagonist, considered a more potent successor to MRS2279.[5]
MRS2179 Nucleotide AnalogueP2Y184[7]1150 (P2X1)6.99[7]A competitive antagonist, but less potent than MRS2279 and MRS2500.[8] Also shows some activity at P2X1 receptors at higher concentrations.
BPTU Non-NucleotideP2Y16[9]2100 (platelet aggregation)[9]-An allosteric antagonist with a distinct binding site from nucleotide analogues.[10] Possesses antithrombotic activity but has limitations with solubility and bioavailability.[9]
GLS-409 Diadenosine Tetraphosphate DerivativeP2Y1 & P2Y12---A dual antagonist that targets both major ADP receptors on platelets.[11][12] Shows promise as a potent antiplatelet agent.[11][12]

Experimental Protocols

Accurate characterization of P2Y1 receptor antagonists relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

P2Y1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the P2Y1 receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells).

  • Radioligand: [3H]MRS2500.

  • Test compounds (e.g., MRS2500, MRS2279).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a microplate, combine the membrane preparation, [3H]MRS2500 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • For non-specific binding determination, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Incubate the mixture for 60 minutes at room temperature.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values from competition binding curves using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compounds.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight.

  • Prepare a dye-loading solution with Fluo-4 AM in the assay buffer.

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate for approximately 60 minutes at 37°C to allow for dye uptake.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a plate with the test compounds at various concentrations.

  • Place the cell and compound plates into the FLIPR instrument.

  • Establish a baseline fluorescence reading.

  • Add the antagonist solution to the cells and incubate for a specified period.

  • Add the P2Y1 agonist to stimulate the receptor.

  • Monitor the change in fluorescence over time to determine the extent of calcium mobilization.

  • Calculate IC50 values from the concentration-response curves.

ADP-Induced Platelet Aggregation Assay

This assay assesses the effect of P2Y1 antagonists on the primary physiological function of the receptor in platelets.

Materials:

  • Freshly drawn human venous blood collected into sodium citrate.

  • ADP (agonist).

  • Test compounds.

  • Saline solution.

  • Platelet aggregometer.

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at low speed (e.g., 200 x g for 15 minutes).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 2000 x g for 20 minutes).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Place a known volume of PRP with a stir bar into a cuvette in the aggregometer at 37°C.

  • Add the test compound or vehicle control and incubate for a few minutes.

  • Add a specific concentration of ADP to induce aggregation.

  • Record the change in light transmittance for 5-10 minutes.

  • Analyze the aggregation curves to determine the percentage of inhibition caused by the antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Lead_Opt Lead Optimization Binding->Lead_Opt Calcium Calcium Mobilization Assay (Determine IC50) Aggregation Platelet Aggregation Assay (Functional Efficacy) Calcium->Aggregation Aggregation->Lead_Opt Thrombosis Thrombosis Models (e.g., Ferric Chloride) Preclinical Preclinical Candidate Thrombosis->Preclinical Bleeding Bleeding Time Assays Bleeding->Preclinical Start Compound Synthesis & Identification Start->Binding Start->Calcium Lead_Opt->Thrombosis Lead_Opt->Bleeding

Caption: Experimental Workflow for P2Y1 Antagonist Characterization.

Conclusion

While MRS2279 remains a valuable tool for studying P2Y1 receptor pharmacology, several potent and selective alternatives are now available to researchers. MRS2500, in particular, stands out for its superior potency in in vitro assays.[5] Non-nucleotide allosteric modulators like BPTU and dual-target antagonists such as GLS-409 represent novel strategies for P2Y1-mediated antiplatelet therapy. The selection of an appropriate antagonist will depend on the specific requirements of the experimental system, including the desired potency, selectivity profile, and mode of action. The detailed protocols provided in this guide should facilitate the rigorous evaluation and comparison of these and future P2Y1 receptor antagonists.

References

Comparative Analysis of P2Y1 Receptor Antagonists: MRS2279 vs. MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of two prominent P2Y1 receptor antagonists, MRS2279 and MRS2179. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection of these compounds for their experimental needs.

Potency and Selectivity Profile

MRS2279 and MRS2179 are both competitive antagonists of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). While both compounds are valuable tools for studying P2Y1-mediated signaling, they exhibit distinct potency profiles.

Data Summary

The following table summarizes the key quantitative data for MRS2279 and MRS2179, highlighting their affinity and inhibitory concentrations at the P2Y1 receptor.

ParameterMRS2279MRS2179Receptor/SystemReference
Ki 2.5 nM[1][2]84 nM[3][4]Human P2Y1 Receptor[1][2][3][4]
13 nM[3][4]Recombinant Human P2Y1-R expressing Sf9 cell membranes[3][4]
IC50 51.6 nM[1][2][5]1.15 µM (for P2X1)Human P2Y1 Receptor[1][2][5]
12.9 µM (for P2X3)
pKB 8.05 (ADP-induced platelet aggregation)[1][2]Human Platelets[1][2]
7.75 (2-MeSADP-stimulated inositol phosphate formation)[1]Turkey Erythrocyte Membranes[1]
8.10 (at human P2Y1 receptor)[1]1321N1 human astrocytoma cells[1]
KB ~10 nM[3]100 nMTurkey and Human P2Y1 Receptor[3]
102 nM[6][7]Turkey P2Y1 Receptor[6][7]
pA2 6.99[6][7]Turkey P2Y1 Receptor[6][7]

Based on the compiled data, MRS2279 demonstrates significantly higher affinity for the human P2Y1 receptor, with a Ki value in the low nanomolar range (2.5 nM), compared to MRS2179 (Ki = 84 nM).[1][2][3][4] This indicates that MRS2279 is a more potent antagonist at the P2Y1 receptor. Both compounds exhibit selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.[1]

Experimental Methodologies

The potency values presented are derived from various in vitro assays. Below are detailed protocols for the key experiments used to characterize MRS2279 and MRS2179.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO cells, or 1321N1 human astrocytoma cells).[3][4]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2, is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate and includes:

    • P2Y1 receptor-expressing membranes (5-20 µg of protein).

    • A radiolabeled P2Y1 antagonist, such as [3H]MRS2279, at a concentration near its Kd.[3][8]

    • Varying concentrations of the unlabeled antagonist (MRS2279 or MRS2179) to generate a competition curve.

    • A control for non-specific binding, which includes a high concentration of an unlabeled ligand.

  • Incubation: The reaction mixture is incubated at room temperature for 60 minutes to allow binding to reach equilibrium.[8]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound and free radioligand. The filters are then washed with ice-cold assay buffer.[8]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y1 receptor agonist.

Protocol:

  • Cell Culture: Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are plated in a black-walled, clear-bottom 96-well plate.[8]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 60 minutes at 37°C.[8]

  • Antagonist Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of the P2Y1 antagonist (MRS2279 or MRS2179) for 15-30 minutes.[8]

  • Agonist Stimulation: A P2Y1 receptor agonist, such as 2-MeSADP, is added to the wells, and the change in fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

Visualizations

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor and the inhibitory action of MRS2279 and MRS2179.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP ADP->P2Y1 Activates Antagonists MRS2279 / MRS2179 Antagonists->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling pathway and points of inhibition.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine antagonist potency.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Antagonist) serial_dilution Serial Dilution of Antagonist prep_reagents->serial_dilution mix_components Mix Components in 96-well Plate (Membranes, Radioligand, Antagonist) serial_dilution->mix_components incubation Incubate at Room Temperature (60 min) mix_components->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_plotting Plot Competition Curve scintillation_counting->data_plotting ic50_determination Determine IC50 data_plotting->ic50_determination ki_calculation Calculate Ki (Cheng-Prusoff Equation) ic50_determination->ki_calculation

References

Confirming P2Y1 Receptor Antagonism: A Comparative Guide for Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the antagonism of the P2Y1 receptor in a novel experimental model is a critical step in validating new therapeutic agents. This guide provides a comparative overview of key experimental approaches, complete with detailed protocols and supporting data to aid in the design and interpretation of studies aimed at characterizing P2Y1 receptor antagonists.

The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis. Consequently, it has emerged as a significant target for the development of novel antiplatelet therapies. Establishing the antagonistic activity of a compound at this receptor requires a multi-faceted approach, employing a combination of in vitro and in vivo models. This guide will compare the most common and robust methods used in the field.

P2Y1 Receptor Signaling Pathway

Upon activation by ADP, the P2Y1 receptor couples to Gq protein, initiating a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a hallmark of P2Y1 receptor activation and serves as a key measurable endpoint in many functional assays.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_store Ca2+ Ca2_cytosol Ca2+ Ca2_store->Ca2_cytosol Release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_cytosol->Cellular_Response Triggers ADP ADP ADP->P2Y1 Activates Antagonist Antagonist Antagonist->P2Y1 Blocks

P2Y1 Receptor Signaling Cascade

Experimental Workflow for Confirming P2Y1 Antagonism

A logical progression of experiments is crucial for robustly characterizing a potential P2Y1 antagonist. The workflow typically starts with in vitro binding and functional assays to establish direct interaction and inhibitory activity at the receptor, followed by more physiologically relevant cell-based assays, and culminating in in vivo models to assess therapeutic potential.

Experimental_Workflow Start Putative P2Y1 Antagonist Binding_Assay In Vitro Binding Assay (Radioligand Binding) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Calcium Mobilization) Binding_Assay->Functional_Assay Confirm Functional Activity Cell_Based_Assay Cell-Based Functional Assay (Platelet Aggregation) Functional_Assay->Cell_Based_Assay Assess Physiological Relevance In_Vivo_Model In Vivo Model (Thrombosis Model) Cell_Based_Assay->In_Vivo_Model Evaluate In Vivo Efficacy Confirmed_Antagonist Confirmed P2Y1 Antagonist In_Vivo_Model->Confirmed_Antagonist

Workflow for P2Y1 Antagonist Confirmation

Comparison of Key Experimental Assays

The following table summarizes and compares the primary in vitro methods used to confirm and characterize P2Y1 receptor antagonism.

Assay Type Principle Endpoint Measured Advantages Disadvantages Typical Cell/Tissue Source
Radioligand Binding Assay Competitive binding between a radiolabeled P2Y1 antagonist and the test compound for the receptor.Inhibition constant (Ki)Direct measure of binding affinity to the receptor. High sensitivity and specificity. Considered the gold standard for affinity determination.[1][2]Requires handling of radioactive materials. Does not provide information on functional activity (agonist vs. antagonist).Membranes from cells overexpressing P2Y1 (e.g., Sf9, CHO, 1321N1 cells), or native tissues like human platelets or rat brain.[3]
Calcium Mobilization Assay Measures the increase in intracellular calcium concentration following P2Y1 receptor activation by an agonist. Antagonists will inhibit this response.IC50 (concentration of antagonist that inhibits 50% of the agonist response)Functional assay that directly measures a key downstream signaling event. High-throughput compatible.[4][5]Indirect measure of receptor interaction. Can be affected by off-target effects on calcium signaling pathways.Cells stably expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, CHO cells).[6]
Platelet Aggregation Assay Measures the aggregation of platelets in response to the P2Y1 agonist ADP. Antagonists will inhibit ADP-induced aggregation.IC50Highly physiologically relevant for antithrombotic drug discovery. Co-activation of P2Y1 and P2Y12 is necessary for full ADP-induced platelet aggregation.[7]Can be complex to interpret due to the involvement of other receptors (e.g., P2Y12). Platelet viability can be a factor.Platelet-rich plasma (PRP) from human or animal blood.[6][8]

Quantitative Comparison of P2Y1 Receptor Antagonists

The table below presents a summary of reported inhibitory activities for well-characterized P2Y1 receptor antagonists across different assays. These values can serve as a benchmark for new compounds.

Antagonist Assay Type Species/Cell Line Agonist (Concentration) Reported Value (IC50 / Ki)
MRS2500 Platelet AggregationHumanADP~1 nM (IC50)
MRS2500 Radioligand BindingSf9 cells expressing human P2Y1[3H]MRS22790.95 nM (Ki)
BPTU Radioligand Binding--6 nM (Ki)[6]
BPTU Platelet AggregationHuman PRPADP2.1 µM (IC50)[6]
Compound 7a (prodrug of 7) Calcium Mobilization--2.6 µM (IC50)[6]
Anthraquinone derivative 33 Calcium Mobilization1321N1 cells expressing P2Y4UTP233 nM (IC50)[6]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Materials:

  • Membrane preparation from cells expressing the P2Y1 receptor or from a relevant tissue source.

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).

  • Unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist (typically at its Kd concentration).

  • Add the different concentrations of the unlabeled test compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Determine the IC50 value of the test compound (concentration that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium 5 dye).[10]

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[10]

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specific period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Calculate the percentage of inhibition of the agonist response by the test compound at each concentration.

  • Determine the IC50 value of the test compound from the concentration-response curve.

Platelet Aggregation Assay

Objective: To assess the effect of a test compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human or animal blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • P2Y1 agonist (ADP).

  • Test compound.

  • Aggregometer.

Protocol:

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count of the PRP with PPP if necessary.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[11]

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[8]

  • Add the test compound or vehicle to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a specific concentration of ADP.[11]

  • Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.

  • Calculate the percentage of inhibition of ADP-induced aggregation by the test compound.

  • Determine the IC50 value from the concentration-response curve.

In Vivo Models for P2Y1 Antagonism

To evaluate the therapeutic potential of a P2Y1 antagonist, particularly for antithrombotic effects, in vivo models are indispensable. These models aim to mimic thrombotic events in a living organism.

Commonly Used In Vivo Thrombosis Models:

  • Ferric Chloride (FeCl3)-Induced Thrombosis Model: This widely used model involves the topical application of ferric chloride to an artery (e.g., carotid or mesenteric artery) or vein, which induces oxidative injury to the vessel wall and leads to thrombus formation.[12][13] The time to vessel occlusion is a key parameter measured, and effective antithrombotic agents will prolong this time.

  • Laser-Induced Thrombosis Model: A focused laser beam is used to induce a precise injury to the endothelium of a small vessel, typically in the mesentery or cremaster muscle.[13] This triggers platelet adhesion and aggregation, and the formation and stability of the thrombus can be visualized and quantified using intravital microscopy.

  • Wessler Model of Venous Thrombosis: This model induces venous thrombosis by a combination of stasis and a systemic hypercoagulable challenge.[12] A segment of a vein (e.g., jugular vein) is isolated, and a thrombogenic substance is injected systemically. The weight of the resulting thrombus is measured to assess the efficacy of the antithrombotic agent.

Considerations for In Vivo Studies:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD properties of the test compound to ensure adequate exposure at the target site.

  • Bleeding Time: A critical safety assessment for any antiplatelet agent is its effect on bleeding time. This is often measured by a tail transection assay in rodents.

  • Species Differences: The pharmacology of P2Y1 receptors can vary between species, so the choice of animal model should be carefully considered.

By employing a combination of the in vitro and in vivo methods described in this guide, researchers can effectively confirm and characterize the antagonistic activity of novel compounds at the P2Y1 receptor, paving the way for the development of new and improved therapies.

References

Comparative Guide to the Cross-Reactivity of MRS2279 Diammonium with P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional antagonism of MRS2279 diammonium across various P2Y receptor subtypes. The data presented herein is compiled from multiple studies to offer an objective overview of the selectivity profile of this widely used P2Y1 receptor antagonist.

Executive Summary

MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 receptor, with a binding affinity (Ki) in the low nanomolar range.[1][2][3][4] Extensive experimental data demonstrates that MRS2279 exhibits negligible cross-reactivity with other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][3] For these receptors, MRS2279 fails to inhibit agonist-induced signaling, indicating a high degree of selectivity.[1][3] Information regarding its activity at P2Y13 and P2Y14 receptors is limited in the current literature.

Data Presentation: Cross-Reactivity Profile of MRS2279

The following table summarizes the quantitative data on the binding affinity and functional antagonism of MRS2279 at various human P2Y receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Antagonism (IC50/pKB)G-Protein Coupling
P2Y1 2.5 nM[1][3][4]IC50 = 51.6 nM; pKB = 8.05[1][3][4]Gq/11
P2Y2 No significant binding reportedNo effect on agonist-induced activationGq/11
P2Y4 No significant binding reportedNo effect on agonist-induced activationGq/11
P2Y6 No significant binding reportedNo effect on agonist-induced activationGq/11
P2Y11 No significant binding reportedNo effect on agonist-induced activationGs and Gq/11
P2Y12 No significant binding reportedNo effect on agonist-induced activationGi
P2Y13 Data not availableData not availableGi
P2Y14 Data not availableData not availableGi

Signaling Pathways of P2Y Receptors

The differential effects of nucleotides on various cellular processes are mediated by the specific G-protein coupling of each P2Y receptor subtype. The diagram below illustrates the primary signaling cascades associated with the P2Y receptor family.

P2Y_Signaling_Pathways cluster_Gq Gq/11-coupled cluster_Gi Gi-coupled cluster_Gs Gs-coupled P2Y1 P2Y1 PLC Phospholipase C (PLC) P2Y1->PLC P2Y2 P2Y2 P2Y2->PLC P2Y4 P2Y4 P2Y4->PLC P2Y6 P2Y6 P2Y6->PLC P2Y11_Gq P2Y11 P2Y11_Gq->PLC P2Y12 P2Y12 AC_inhibit Adenylyl Cyclase P2Y12->AC_inhibit inhibits P2Y13 P2Y13 P2Y13->AC_inhibit inhibits P2Y14 P2Y14 P2Y14->AC_inhibit inhibits P2Y11_Gs P2Y11 AC_stimulate Adenylyl Cyclase P2Y11_Gs->AC_stimulate stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C DAG->PKC cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate

P2Y Receptor Signaling Pathways

Experimental Protocols

The selectivity of MRS2279 is typically determined using radioligand binding assays and functional assays that measure the downstream signaling of P2Y receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of MRS2279 for various P2Y receptor subtypes.

Materials:

  • Cell membranes expressing the human P2Y receptor of interest (e.g., from Sf9 insect cells or stably transfected mammalian cell lines).

  • [³H]MRS2279 as the radioligand for P2Y1 receptors. For other P2Y receptors, a subtype-selective radiolabeled agonist or antagonist is used.

  • Unlabeled MRS2279.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2279.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of MRS2279 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - MRS2279 - Buffers start->prepare_reagents incubation Incubate Membranes with Radioligand and MRS2279 prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Inositol Phosphate Accumulation Assay

This functional assay is used to assess the antagonist activity of MRS2279 at Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).

Objective: To determine the functional antagonism (IC50) of MRS2279 at Gq-coupled P2Y receptors.

Materials:

  • Intact cells expressing the P2Y receptor of interest (e.g., 1321N1 human astrocytoma cells).

  • myo-[³H]inositol for radiolabeling.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • A subtype-selective P2Y receptor agonist.

  • MRS2279.

  • Dowex anion-exchange resin.

Procedure:

  • Cells are cultured and labeled overnight with myo-[³H]inositol.

  • The cells are pre-incubated with various concentrations of MRS2279.

  • LiCl is added to the cells to allow for the accumulation of inositol phosphates.

  • The cells are then stimulated with a fixed concentration of a subtype-selective agonist.

  • The reaction is terminated, and the cells are lysed.

  • The total inositol phosphates are separated from free myo-[³H]inositol using Dowex anion-exchange chromatography.

  • The amount of accumulated [³H]inositol phosphates is quantified by scintillation counting.

  • The concentration of MRS2279 that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50) is determined.

Conclusion

The available experimental evidence strongly supports the classification of MRS2279 as a highly selective antagonist for the P2Y1 receptor. Its lack of significant activity at other P2Y receptor subtypes, particularly P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12, makes it an invaluable tool for delineating the physiological and pathological roles of the P2Y1 receptor in various biological systems. Researchers utilizing MRS2279 can be confident in its selectivity, which is crucial for the accurate interpretation of experimental results. Further investigation is warranted to characterize the activity of MRS2279 at P2Y13 and P2Y14 receptors.

References

Validating the On-Target Effects of MRS2279 Diammonium: A Comparative Guide with Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2279 diammonium, a selective P2Y1 receptor antagonist, with other key alternatives. We will delve into the critical role of knockout (KO) models in validating the on-target effects of such compounds and present supporting experimental data and protocols to aid in the design and interpretation of preclinical studies.

The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a crucial mediator of platelet aggregation and is implicated in various other physiological processes. Consequently, it has emerged as a significant target for the development of novel antithrombotic agents. Validating that a pharmacological antagonist acts solely through its intended target is paramount to ensure its therapeutic efficacy and safety. The use of genetically engineered animal models, specifically P2Y1 receptor knockout mice (P2Y1-/-), provides the definitive method for confirming on-target effects. If an antagonist's action is truly mediated by the P2Y1 receptor, its effects should be observed in wild-type (WT) animals but absent in their P2Y1-/- counterparts.

P2Y1 Receptor Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is fundamental to its physiological function. This process, as illustrated below, involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in platelet shape change and the initiation of aggregation.

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response Mediates

Figure 1: P2Y1 Receptor Signaling Cascade.

Comparative Analysis of P2Y1 Receptor Antagonists

MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 receptor.[1][2] Its on-target specificity is strongly supported by radioligand binding studies, which demonstrate high-affinity binding to cells expressing the human P2Y1 receptor, but a lack of specific binding to cells that do not express the receptor or express other P2Y subtypes like P2Y2 and P2Y12.[3][4] For a direct comparison of in vivo validation, we will examine MRS2279 alongside MRS2500, another potent competitive antagonist, and BPTU, a non-nucleotide allosteric antagonist.

Parameter This compound MRS2500 BPTU
Mechanism of Action Competitive AntagonistCompetitive Antagonist[5][6]Allosteric Antagonist[6][7][8]
Binding Site Orthosteric (ADP binding site)Orthosteric (ADP binding site)[6]Allosteric (external to helical bundle)[6][9]
Potency (Ki) 2.5 nM[1]0.78 nM[5]-
Potency (IC50) 51.6 nM[1]~1 nM (ADP-induced platelet aggregation)[5]0.06 µM (mouse colon)[7][10]
Selectivity No activity at P2Y2, P2Y4, P2Y6, P2Y11, P2Y12[1]Selective for P2Y1[5]Selective for P2Y1

Table 1: Comparison of P2Y1 Receptor Antagonists. This table summarizes the key pharmacological properties of MRS2279, MRS2500, and BPTU.

On-Target Validation Data

The definitive validation of an antagonist's on-target effect comes from demonstrating a lack of activity in a knockout model. While direct functional studies of MRS2279 in P2Y1-/- mice were not identified in our search, extensive data for MRS2500 in these models provide a clear benchmark for what would be expected.

Antagonist Experimental System Effect in Wild-Type (WT) Effect in P2Y1 Knockout (P2Y1-/-) Conclusion
MRS2279 Sf9 cells expressing human P2Y receptors[3H]MRS2279 binds with high affinity (Kd = 8 nM) to P2Y1-expressing membranes.[3][4]No specific binding to membranes from wild-type cells or cells expressing P2Y2 or P2Y12 receptors.[3][4]High selectivity for the P2Y1 receptor at the molecular level.
MRS2500 Ex vivo platelet aggregation (mouse)Potently inhibits ADP-induced platelet aggregation.[5]Has no effect on residual P2Y12-mediated aggregation, confirming no off-target inhibition.[5]Effects are specific to the P2Y1 receptor.
MRS2500 In vivo thrombosis model (mouse)Provides strong protection against thromboembolism.[5]- (Study demonstrates on-target effect via selectivity in ex vivo aggregation in KO mice)Antithrombotic activity is mediated through P2Y1 antagonism.
MRS2500 Neuromuscular transmission (mouse cecum)Inhibits purinergic inhibitory junction potentials (IJPs).[11]The purinergic IJP is already absent in P2Y1-/- mice, and MRS2500 has no further effect.[11]The antagonist's effect on neuromuscular transmission is entirely P2Y1-dependent.

Table 2: Summary of On-Target Validation Experiments. This table highlights key findings that validate the on-target effects of P2Y1 antagonists, with a focus on data from knockout models.

Experimental Validation Using Knockout Models: A Logical and Practical Workflow

The core principle of using knockout models for target validation is straightforward: the biological effect of a drug targeting a specific protein should be nullified when that protein is absent.

Knockout_Validation_Logic cluster_wt Wild-Type (WT) Animal cluster_ko Knockout (KO) Animal WT_Receptor P2Y1 Receptor Present WT_Drug Administer MRS2279 WT_Receptor->WT_Drug WT_Effect Biological Effect (e.g., Inhibition of Platelet Aggregation) WT_Drug->WT_Effect Causes Conclusion Conclusion: MRS2279 acts ON-TARGET via the P2Y1 Receptor WT_Effect->Conclusion KO_Receptor P2Y1 Receptor Absent KO_Drug Administer MRS2279 KO_Receptor->KO_Drug KO_Effect No Biological Effect KO_Drug->KO_Effect Causes KO_Effect->Conclusion

Figure 2: Logical Flow for On-Target Validation.

A typical experiment to validate a P2Y1 antagonist like MRS2279 would involve measuring its effect on platelet aggregation in both wild-type and P2Y1 knockout mice.

Experimental_Workflow cluster_animals Animal Groups cluster_results Expected Results start Start WT_mice Wild-Type (WT) Mice start->WT_mice KO_mice P2Y1-/- Mice start->KO_mice treatment Administer Vehicle or MRS2279 WT_mice->treatment KO_mice->treatment blood_collection Collect Blood & Prepare Platelet-Rich Plasma (PRP) treatment->blood_collection aggregation Induce Platelet Aggregation with ADP in Aggregometer blood_collection->aggregation measure Measure & Record % Aggregation aggregation->measure wt_result WT + MRS2279: Aggregation Inhibited measure->wt_result ko_result KO + MRS2279: No Effect (Aggregation already impaired) measure->ko_result analysis Analyze & Compare Data wt_result->analysis ko_result->analysis

Figure 3: Platelet Aggregation Experimental Workflow.

Experimental Protocols

In Vivo Platelet Aggregation Assay in Mice

This protocol is adapted from methods used to assess platelet function in vivo.[12][13][14]

  • Animal Preparation:

    • Use adult (8-12 weeks old) wild-type and P2Y1-/- mice, matched for age and sex.

    • Anesthetize mice using a suitable anesthetic (e.g., urethane 25% w/v, 10 µL/g).

  • Drug Administration:

    • Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired dose. Allow for a sufficient circulation time (e.g., 5-15 minutes) based on the compound's pharmacokinetics.

  • Blood Collection:

    • Collect blood via cardiac puncture into a syringe containing an anticoagulant (e.g., 3.8% trisodium citrate, 1:9 ratio of anticoagulant to blood).

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Pre-warm PRP samples to 37°C.

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Add an ADP solution to induce aggregation and record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (100% aggregation).

  • Data Analysis:

    • Compare the percentage of ADP-induced aggregation between vehicle- and MRS2279-treated groups in both WT and P2Y1-/- mice. A significant reduction in aggregation in the WT-treated group but not in the KO-treated group would confirm on-target activity.

In Vitro Calcium Mobilization Assay

This protocol is a general method for measuring Gq-coupled receptor activation in a cell line.[15][16][17][18]

  • Cell Preparation:

    • Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human P2Y1 receptor.

    • Seed the cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer overnight.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Assay Procedure:

    • Wash the cells with the buffered salt solution to remove excess dye.

    • Place the plate into a fluorescence microplate reader (e.g., FLIPR) capable of kinetic reading and automated liquid addition.

    • Prepare serial dilutions of MRS2279 and the P2Y1 agonist (e.g., ADP or 2-MeS-ADP) in the assay buffer.

    • To measure antagonist activity, add the different concentrations of MRS2279 to the wells and incubate for a predetermined time.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the dose-response curve for the agonist in the presence and absence of different concentrations of MRS2279 to determine its IC50 value.

    • To confirm on-target action, this assay can be run in parallel with the parental cell line lacking the P2Y1 receptor, where no calcium mobilization in response to the P2Y1 agonist should be observed.

Conclusion

This compound is a well-characterized, potent, and selective P2Y1 receptor antagonist. Its high specificity, demonstrated through rigorous in vitro binding and functional assays, provides strong evidence for its on-target mechanism.[1][3][4] However, for unequivocal in vivo validation, the gold standard remains the use of knockout animal models. As demonstrated by studies with the alternative antagonist MRS2500, the absence of a pharmacological effect in P2Y1-/- mice is the most compelling evidence of on-target activity.[5][11] Therefore, while all existing data points to MRS2279 acting specifically through the P2Y1 receptor, future preclinical development should incorporate studies in P2Y1 knockout models to definitively confirm its on-target effects in a complex physiological system. This approach will provide the highest level of confidence for its advancement as a potential therapeutic agent.

References

A Comparative Guide to Nucleotide and Non-Nucleotide P2Y1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nucleotide and non-nucleotide antagonists targeting the P2Y1 receptor, a critical player in platelet aggregation and a promising target for antithrombotic therapies. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

Introduction to P2Y1 Receptor and its Antagonists

The P2Y1 receptor is a Gq-coupled purinergic G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Its activation on platelets leads to a signaling cascade resulting in platelet shape change and aggregation, crucial events in thrombosis.[2] Consequently, antagonists of the P2Y1 receptor are of significant interest as potential antiplatelet agents. These antagonists can be broadly categorized into two classes: nucleotide and non-nucleotide antagonists, distinguished by their chemical structures and, in some cases, their mode of interaction with the receptor.

Comparative Performance of P2Y1 Antagonists

The efficacy and potency of P2Y1 antagonists are typically evaluated through various in vitro assays, including radioligand binding assays, calcium mobilization assays, and platelet aggregation assays. The following tables summarize key quantitative data for representative compounds from both classes.

Nucleotide P2Y1 Antagonists: Data Summary

Nucleotide antagonists are structurally related to the endogenous agonist ADP. This class includes well-characterized compounds such as MRS2179, MRS2279, and the highly potent MRS2500.[3][4][5]

CompoundAssay TypeSpecies/SystemAgonistParameterValue (nM)Citations
MRS2179 Radioligand BindingHuman P2Y1 (Sf9 cells)[3H]MRS2279Kᵢ84[6][7]
Functional AssayRat ColonEFSIC₅₀3500[3]
Functional AssayHuman ColonEFSIC₅₀~1000
MRS2279 Radioligand BindingHuman P2Y1 (Sf9 cells)[3H]MRS2279Kᵢ13[6][7]
Functional AssayRat ColonEFSIC₅₀43.9
MRS2500 Radioligand BindingHuman P2Y1[¹²⁵I]MRS2500Kᵢ0.78[8][9]
Platelet AggregationHuman PlateletsADPIC₅₀0.95[8][10]
Functional AssayRat ColonEFSIC₅₀16.5[3]
Non-Nucleotide P2Y1 Antagonists: Data Summary

Non-nucleotide antagonists represent a more structurally diverse group of compounds that have been identified through high-throughput screening and medicinal chemistry efforts. A prominent example is BPTU (BMS-646786).[11][12]

CompoundAssay TypeSpecies/SystemAgonistParameterValue (nM)Citations
BPTU Radioligand BindingHuman P2Y1Kᵢ6[13][14]
Platelet AggregationHuman Platelet-Rich PlasmaADPIC₅₀2100[13][14]
Functional AssayRat ColonEFSEC₅₀300[15]
Functional AssayMouse ColonEFSEC₅₀60[11][16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation of these antagonists, it is essential to visualize the underlying biological pathways and experimental procedures.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates PlateletResponse Platelet Shape Change & Aggregation Ca2->PlateletResponse Contributes to PKC->PlateletResponse Leads to Nucleotide_Antagonist Nucleotide Antagonist Nucleotide_Antagonist->P2Y1R Competitive Antagonism NonNucleotide_Antagonist Non-Nucleotide Antagonist NonNucleotide_Antagonist->P2Y1R Allosteric Antagonism

P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Primary Assays cluster_data Data Analysis prep_cells Cell Culture (e.g., 1321N1-P2Y1) ca_assay Calcium Mobilization (FLIPR) prep_cells->ca_assay prep_platelets Platelet-Rich Plasma (PRP) Preparation agg_assay Platelet Aggregation (LTA) prep_platelets->agg_assay prep_membranes Membrane Fraction Isolation bind_assay Radioligand Binding prep_membranes->bind_assay ic50_calc IC₅₀/EC₅₀ Determination ca_assay->ic50_calc agg_assay->ic50_calc ki_calc Kᵢ Calculation bind_assay->ki_calc comp_analysis Comparative Analysis ic50_calc->comp_analysis ki_calc->comp_analysis

Experimental Workflow for P2Y1 Antagonist Evaluation

Antagonist_Comparison cluster_properties Key Properties P2Y1_Antagonists {P2Y1 Antagonists | Two Major Classes} Nucleotide Nucleotide Antagonists - Structurally similar to ADP - Competitive inhibitors - Examples: MRS2179, MRS2500 P2Y1_Antagonists->Nucleotide NonNucleotide Non-Nucleotide Antagonists - Structurally diverse - Can be allosteric inhibitors - Example: BPTU P2Y1_Antagonists->NonNucleotide Potency Potency (Ki, IC₅₀) Nucleotide->Potency High (nM range) Selectivity Selectivity Nucleotide->Selectivity Generally high for P2Y1 PK Pharmacokinetics Nucleotide->PK Poor oral bioavailability (charged phosphates) NonNucleotide->Potency Variable (nM to µM) NonNucleotide->Selectivity Can be high NonNucleotide->PK Can have improved oral bioavailability

Logical Comparison of Antagonist Classes

Detailed Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This assay measures the inhibition of agonist-induced intracellular calcium release in cells expressing the P2Y1 receptor.

1. Cell Preparation:

  • Culture human astrocytoma cells (1321N1) stably expressing the human P2Y1 receptor in appropriate media.

  • Seed cells into 96- or 384-well black-walled, clear-bottom plates and grow to confluence.[17]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11][18]

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate for approximately 1 hour at 37°C to allow for dye uptake.[4][11]

3. Antagonist and Agonist Preparation:

  • Prepare serial dilutions of the nucleotide or non-nucleotide P2Y1 antagonist in the assay buffer.

  • Prepare a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP).

4. Assay Procedure:

  • Using a Fluorometric Imaging Plate Reader (FLIPR), add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).[17]

  • After incubation, add the agonist solution to all wells.

  • The FLIPR instrument will monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

5. Data Analysis:

  • The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.

  • Calculate IC₅₀ values from the concentration-response curves.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This "gold standard" assay measures the ability of an antagonist to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).[12][19]

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).[3][8]

  • Centrifuge the blood at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature to separate the PRP.[3][8]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

2. Assay Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

  • Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.

  • Add the P2Y1 antagonist at various concentrations or a vehicle control and incubate for a short period.

  • Initiate aggregation by adding a specific concentration of ADP.[9]

  • Record the change in light transmission for a set time (e.g., 5-10 minutes) as the platelets aggregate.[9]

3. Data Analysis:

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

  • Determine the IC₅₀ value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Radioligand Binding Assay

This assay directly measures the binding affinity of an antagonist to the P2Y1 receptor, typically using membrane preparations from cells overexpressing the receptor.

1. Membrane Preparation:

  • Harvest cells expressing the P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).

  • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.[10]

  • Wash the membrane pellet and resuspend it in a suitable binding buffer.[10] Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279 or [¹²⁵I]MRS2500), and varying concentrations of the unlabeled test antagonist (nucleotide or non-nucleotide).[6][13][20]

  • To determine non-specific binding, include wells with a high concentration of an unlabeled P2Y1 antagonist.[20]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[10]

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC₅₀.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

Both nucleotide and non-nucleotide P2Y1 antagonists have demonstrated significant potential in modulating P2Y1 receptor activity. Nucleotide antagonists, such as MRS2500, exhibit exceptional potency and selectivity, making them invaluable research tools. However, their inherent charge often limits their pharmacokinetic properties, particularly oral bioavailability. Non-nucleotide antagonists, like BPTU, offer greater structural diversity and the potential for improved drug-like properties, including the possibility of allosteric modulation. The choice between these two classes will depend on the specific research or therapeutic goal, with nucleotide analogs being excellent for in vitro target validation and non-nucleotide scaffolds offering a more promising starting point for the development of orally bioavailable drugs. The experimental protocols detailed in this guide provide a foundation for the robust evaluation and comparison of novel P2Y1 antagonists.

References

Safety Operating Guide

Safe Disposal of MRS2279 Diammonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MRS2279 diammonium, a selective P2Y1 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, detailed Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, established general procedures for the disposal of laboratory research chemicals provide a clear framework for its safe management.

Immediate Safety and Disposal Procedures

The primary directive for the disposal of this compound, as with most research chemicals, is to handle it as hazardous waste and arrange for its collection by a licensed environmental waste management service. The P-phrase "P501: Dispose of contents/ container to an approved waste disposal plant" serves as a general guideline.

Below are step-by-step instructions for the proper disposal of this compound in a laboratory setting:

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep solid waste (e.g., contaminated vials, weighing paper, pipette tips) separate from liquid waste (e.g., unused solutions).

Step 3: Waste Container and Labeling

  • Use a dedicated, sealable, and chemically resistant container for this compound waste.

  • Clearly label the container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • Your name and laboratory contact information

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, secure area, away from incompatible chemicals.

  • Ensure the storage area is well-ventilated.

Step 5: Arrange for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt
Molecular Formula C13H18ClN5O8P2·2NH3
Molecular Weight 503.78 g/mol
Purity ≥98% (HPLC)
Storage Temperature -20°C

P2Y1 Receptor Signaling Pathway

MRS2279 is a selective antagonist of the P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR). The activation of the P2Y1 receptor by its endogenous ligand, adenosine diphosphate (ADP), initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Activates Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1R Inhibits

P2Y1 Receptor Signaling Cascade

Experimental Protocols

Safeguarding Researchers: A Comprehensive Guide to Handling MRS2279 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling protocol for chemical compounds is paramount. This guide provides essential safety and logistical information for the use of MRS2279 diammonium, a selective and high-affinity P2Y1 receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust set of procedures based on established laboratory safety principles for handling research chemicals of unknown toxicity.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a cautious approach is necessary. The following personal protective equipment is mandatory to prevent skin and respiratory exposure.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile glovesChemical resistance and prevention of skin contact.
Eye Protection Safety glasses with side shields or gogglesProtection from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or aerosols.

Note: All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize risk and ensure the integrity of the research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.

Preparation of Solutions

All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Pre-use Check: Ensure the fume hood is functioning correctly.

  • Weighing: Use an analytical balance within the fume hood. Tare a clean, appropriate container before adding the compound.

  • Dissolving: Add the desired solvent to the container with the weighed this compound. The diammonium salt form of MRS2279 generally has good water solubility.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage FumeHood Work in Fume Hood Storage->FumeHood Weighing Weighing FumeHood->Weighing Dissolving Solubilization Weighing->Dissolving Labeling Labeling Dissolving->Labeling Experiment Experimental Use Labeling->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteCollection Collect Waste Decontamination->WasteCollection WasteDisposal Dispose via Certified Vendor WasteCollection->WasteDisposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2279 diammonium
Reactant of Route 2
MRS2279 diammonium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.